Phenelfamycins D
Description
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Properties
Molecular Formula |
C58H83NO18 |
|---|---|
Molecular Weight |
1082.3 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)55(75-48(63)30-39-24-17-15-18-25-39)54(65)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36?,37-,38-,40?,41?,42?,43?,44-,45-,46+,49+,50-,51+,52?,53+,54-,55+,58-/m1/s1 |
InChI Key |
FKLIFBBUPUAJOL-VZLGSHJVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Novel Antibiotics: A Technical Guide to the Discovery and Isolation of Phenelfamycins with a Focus on Phenelfamycin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of the phenelfamycin complex, a group of elfamycin-type antibiotics. Particular attention is given to Phenelfamycin D, a member of this complex. This document details the producing organism, fermentation and isolation protocols, and the physicochemical properties of these compounds, presenting available quantitative data in a structured format for ease of reference and comparison.
Discovery of the Phenelfamycin Complex
The phenelfamycins are a family of antibiotics produced by the soil-dwelling actinomycete, Streptomyces violaceoniger.[1] Two specific strains, designated AB 999F-80 and AB 1047T-33, were identified as producers of this novel complex. The discovery was driven by a screen for compounds with activity against anaerobic bacteria, a significant area of unmet medical need. The phenelfamycin complex comprises several related components: Phenelfamycins A, B, C, E, F, and unphenelfamycin. Subsequent analysis of the fermentation products of these Streptomyces violaceoniger strains also led to the identification of Phenelfamycin D.
Physicochemical Properties of the Phenelfamycin Complex
The members of the phenelfamycin complex are structurally related, with variations in their glycosylation patterns. Phenelfamycin D is noted to be an isomer of Phenelfamycin C and possesses a disaccharide moiety. While detailed experimental data for Phenelfamycin D is not extensively available in the public domain, the general characteristics of the complex have been described. The table below summarizes the known components of the phenelfamycin complex.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Phenelfamycin A | C₅₁H₇₁NO₁₅ | 938.1 | Isomeric with Phenelfamycin B; monosaccharide moiety |
| Phenelfamycin B | C₅₁H₇₁NO₁₅ | 938.1 | Isomeric with Phenelfamycin A |
| Phenelfamycin C | Not specified | Not specified | Isomeric with Phenelfamycin D |
| Phenelfamycin D | Not specified | Not specified | Isomeric with Phenelfamycin C; disaccharide moiety |
| Phenelfamycin E | Not specified | Not specified | Isomeric with Phenelfamycin F; trisaccharide moiety |
| Phenelfamycin F | Not specified | Not specified | Isomeric with Phenelfamycin E; trisaccharide moiety |
| Unphenelfamycin | Not specified | Not specified | Not specified |
Experimental Protocols
The following sections outline the general methodologies for the fermentation of Streptomyces violaceoniger and the subsequent isolation and purification of the phenelfamycin complex, including Phenelfamycin D.
Fermentation of Streptomyces violaceoniger
A seed culture of Streptomyces violaceoniger (strains AB 999F-80 or AB 1047T-33) is prepared by inoculating a suitable agar (B569324) slant into a vegetative medium. The composition of a typical medium would include a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The seed culture is incubated with shaking to ensure aerobic growth. For large-scale production, the seed culture is then transferred to a production fermentor containing a production medium optimized for antibiotic synthesis. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to achieve optimal antibiotic titers.
Isolation and Purification of the Phenelfamycin Complex
The isolation of the phenelfamycins involves a multi-step process aimed at separating the complex from the fermentation broth and then resolving the individual components.
Step 1: Extraction The whole fermentation broth is typically harvested and subjected to solvent extraction. A water-immiscible organic solvent, such as ethyl acetate, is used to extract the phenelfamycins from the aqueous phase. The mycelial cake can also be extracted with a polar organic solvent like acetone (B3395972) to recover any intracellularly trapped antibiotics. The organic extracts are then combined and concentrated under reduced pressure.
Step 2: Preliminary Purification The crude extract is subjected to preliminary purification steps to remove highly polar and nonpolar impurities. This may involve solvent-solvent partitioning between immiscible solvents of varying polarity.
Step 3: Chromatographic Separation The separation of the individual phenelfamycins is achieved through a series of chromatographic techniques. Given the complexity of the mixture and the isomeric nature of some of its components, a combination of methods is employed:
-
Size-Exclusion Chromatography: The partially purified extract can be passed through a size-exclusion column (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
Adsorption Chromatography: Reversed-phase adsorption chromatography using materials like C18-bonded silica (B1680970) gel is a key step. The components are eluted with a gradient of increasing organic solvent (e.g., acetonitrile (B52724) or methanol) in water.
-
Partition Chromatography: Further separation of closely related isomers like Phenelfamycins C and D can be achieved using partition chromatography, for example, on a diol-bonded silica gel column.
-
Countercurrent Chromatography (CCC): Liquid-liquid countercurrent chromatography is another powerful technique for the separation of structurally similar natural products and was likely employed in the resolution of the phenelfamycin complex.
The following diagram illustrates the general workflow for the isolation and purification of the phenelfamycins.
Figure 1. A generalized workflow for the isolation and purification of the Phenelfamycin complex.
Structure Elucidation
The structures of the isolated phenelfamycins were determined using a combination of spectroscopic techniques. While the specific data for Phenelfamycin D are not detailed in the available literature, the general approach would have involved:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would have been conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems within the molecule.
Biological Activity
The phenelfamycin complex was initially identified based on its activity against anaerobic bacteria.[1] All members of the complex, including by extension Phenelfamycin D, have shown activity against Gram-positive anaerobes, with notable efficacy against Clostridium difficile. Further studies have demonstrated that some members of the elfamycin class of antibiotics act by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis.
Conclusion
The phenelfamycins represent a valuable class of natural products with potential for development as therapeutic agents against anaerobic bacterial infections. This guide has outlined the discovery of this complex from Streptomyces violaceoniger and the general experimental procedures for their isolation and purification. While specific quantitative data for Phenelfamycin D remain limited in the public domain, its identification as a disaccharide-containing isomer of Phenelfamycin C places it as an important member of this antibiotic family. Further research to fully characterize Phenelfamycin D and to explore the structure-activity relationships across the entire phenelfamycin complex is warranted to unlock their full therapeutic potential.
References
Phenelfamycin D: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against anaerobic bacteria, most notably Clostridium difficile.[1] These compounds are produced by strains of Streptomyces violaceoniger.[1] The phenelfamycins, including Phenelfamycin D, are characterized by a complex macrolide-like core structure glycosidically linked to one or more sugar moieties. This technical guide provides a detailed examination of the chemical structure of Phenelfamycin D, its physicochemical properties, biological activity, and the experimental methodologies used for its study.
Chemical Structure and Physicochemical Properties
Figure 1: Chemical Structure of Phenelfamycin C
A simplified representation of the complex chemical structure of Phenelfamycin C, an isomer of Phenelfamycin D.
Based on its isomeric relationship with Phenelfamycin C, the physicochemical properties of Phenelfamycin D can be inferred.
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₃NO₁₈ | [2] |
| Molecular Weight | 1082.3 g/mol | [2] |
| Isomeric Relationship | Isomer of Phenelfamycin C | [1] |
| Key Structural Feature | Contains a disaccharide moiety | [1] |
Biological Activity and Mechanism of Action
The phenelfamycin family of antibiotics exhibits potent activity against a range of anaerobic bacteria. All of the phenelfamycins were active against Gram-positive anaerobes, including Clostridium difficile.[3]
| Organism | MIC (μg/mL) |
| Clostridium difficile | Data not available for Phenelfamycin D specifically. Phenelfamycin A showed activity.[3] |
| Other Anaerobic Bacteria | Data not available for Phenelfamycin D specifically. The complex is active.[4] |
The primary mechanism of action for elfamycin antibiotics is the inhibition of bacterial protein synthesis.[5] They achieve this by targeting and binding to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[3][5] By binding to EF-Tu, phenelfamycins lock the factor in an inactive conformation, preventing the proper functioning of the ribosome and ultimately halting protein production, which is lethal to the bacterium.[3]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis Elongation
Inhibition of bacterial protein synthesis by Phenelfamycin D.
Experimental Protocols
The isolation and characterization of Phenelfamycin D from Streptomyces violaceoniger involves a series of established biochemical techniques.
General Workflow for Isolation and Characterization
A generalized workflow for the discovery and characterization of antibiotics.
Detailed Methodologies
1. Fermentation and Isolation:
-
Producing Organism: Streptomyces violaceoniger strains AB 999F-80 and AB 1047T-33.[4]
-
Fermentation: The strains are cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including the phenelfamycins.[4]
-
Extraction: The fermentation broth is harvested, and the phenelfamycin complex is extracted from the culture supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Purification: The crude extract is subjected to multiple rounds of chromatography to separate the different phenelfamycin congeners. High-performance liquid chromatography (HPLC) is a key technique for obtaining pure Phenelfamycin D.
2. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition of Phenelfamycin D, confirming its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed on the purified compound. These experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, allowing for the complete elucidation of its chemical structure.[6][7]
3. Biological Activity Determination (Minimum Inhibitory Concentration - MIC):
-
Method: The in vitro activity of Phenelfamycin D is typically determined using the broth microdilution or agar (B569324) dilution method.[8]
-
Procedure: A standardized inoculum of the test bacterium (e.g., C. difficile) is added to a series of wells or agar plates containing two-fold serial dilutions of Phenelfamycin D.
-
Incubation: The plates are incubated under appropriate anaerobic conditions.
-
Endpoint: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.[8]
Conclusion
Phenelfamycin D is a complex elfamycin antibiotic with significant potential as a therapeutic agent against anaerobic bacterial infections. Its mechanism of action, targeting the essential bacterial protein EF-Tu, makes it an attractive candidate for further drug development. While the precise stereochemistry that distinguishes it from its isomer, Phenelfamycin C, requires further investigation from the primary literature, the core structural features and biological activity profile provide a solid foundation for future research and development efforts in the field of novel antibiotics.
References
- 1. ijrti.org [ijrti.org]
- 2. Phenelfamycin C | C58H83NO18 | CID 119081357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Phenelfamycin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelfamycins, members of the elfamycin family of antibiotics, are potent inhibitors of bacterial protein synthesis that target the elongation factor Tu (EF-Tu). Produced by various Streptomyces species, these linear polyketides represent a promising class of antibacterial agents. This technical guide provides an in-depth overview of the proposed biosynthesis pathway of phenelfamycins. Due to the limited availability of direct research on the phenelfamycin biosynthetic gene cluster (BGC), this guide leverages a comparative analysis with the well-characterized BGCs of the structurally related elfamycins, kirromycin (B1673653) and factumycin. This document outlines the putative genetic organization, the proposed enzymatic functions, and a step-by-step model of the biosynthetic pathway. Furthermore, it includes a compilation of relevant experimental protocols and quantitative data to aid researchers in the study and potential engineering of phenelfamycin production.
Introduction
Phenelfamycins are a group of naturally occurring antibiotics belonging to the elfamycin class.[1] These compounds exhibit significant antibacterial activity, particularly against multidrug-resistant pathogens, by specifically inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[1] The producing organisms are primarily from the genus Streptomyces, with strains like Streptomyces violaceoniger and Streptomyces albospinus identified as producers of various phenelfamycin analogs.
The core structure of phenelfamycins is a linear polyketide, suggesting a biosynthetic origin from a modular Type I polyketide synthase (PKS) assembly line. While a phenelfamycin B producer has been identified through resistance-guided genome mining, revealing the presence of a predicted natural product BGC, a detailed characterization of this specific cluster is not yet publicly available.[1] Therefore, this guide presents a putative model of the phenelfamycin biosynthesis pathway based on the homologous and well-studied biosynthetic pathways of kirromycin and factumycin.[2][3]
Putative Biosynthetic Gene Cluster (BGC) of Phenelfamycins
Based on the analysis of the factumycin and kirromycin BGCs, the phenelfamycin BGC is predicted to be a large cluster of genes encoding a modular Type I PKS, along with enzymes for precursor biosynthesis, tailoring reactions, regulation, and self-resistance. The table below outlines the hypothetical genes and their predicted functions within the phenelfamycin BGC.
| Hypothetical Gene | Proposed Function | Homolog in Factumycin BGC |
| pheA | Modular Polyketide Synthase (PKS) - Modules 1-4 | facA |
| pheB | Modular Polyketide Synthase (PKS) - Modules 5-8 | facB |
| pheC | Modular Polyketide Synthase (PKS) - Modules 9-12 | facC |
| pheD | Acyl-CoA Carboxylase (malonyl-CoA synthesis) | facD |
| pheE | Methylmalonyl-CoA Epimerase | facE |
| pheF | P450 Monooxygenase (Hydroxylation) | facF |
| pheG | Dehydratase | facG |
| pheH | Ketoreductase | facH |
| pheI | Thioesterase (Polyketide chain release) | facI |
| pheJ | Glycosyltransferase | facJ |
| pheK | Regulatory Protein (e.g., LAL family regulator) | facK |
| pheL | ABC Transporter (Self-resistance) | facL |
| pheM | Methyltransferase | facM |
Proposed Biosynthesis Pathway of Phenelfamycins
The biosynthesis of the phenelfamycin core structure is proposed to occur via a modular Type I PKS system. The pathway can be divided into three main stages: initiation, elongation, and termination/tailoring.
Initiation
The biosynthesis is initiated with a starter unit, likely derived from acetyl-CoA or a similar short-chain acyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the first PKS module.
Elongation
The polyketide chain is extended through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of chain elongation and may contain catalytic domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) that modify the growing polyketide chain.
Termination and Tailoring
Upon completion of the polyketide chain, a thioesterase (TE) domain releases the molecule from the PKS. The linear polyketide then undergoes a series of post-PKS modifications, including hydroxylations, glycosylations, and methylations, catalyzed by tailoring enzymes encoded within the BGC, to yield the final phenelfamycin structures.
Caption: Proposed biosynthetic pathway of phenelfamycins.
Quantitative Data
Currently, there is a lack of specific quantitative data such as enzyme kinetics or production titers for phenelfamycins in the public domain. However, the minimum inhibitory concentration (MIC) provides a measure of their biological activity.
| Compound | Organism | MIC (µg/mL) |
| Phenelfamycin B | Neisseria gonorrhoeae (MDR) | ~ 1 |
| Phenelfamycin A | Clostridium difficile | 0.12 |
| Phenelfamycin A | Propionibacterium acnes | 0.06 |
MDR: Multidrug-resistant
Experimental Protocols
The following are generalized protocols adapted from research on Streptomyces and polyketide biosynthesis that can be applied to the study of phenelfamycins.
Identification of the Phenelfamycin BGC
A resistance-guided genome mining approach can be employed. This involves searching the genome of a phenelfamycin-producing Streptomyces strain for a gene encoding a resistant variant of EF-Tu, which is often located within or near the antibiotic's BGC.
Caption: Workflow for identifying the phenelfamycin BGC.
Gene Inactivation to Confirm BGC Function
To confirm the role of the putative BGC in phenelfamycin production, a key gene, such as a PKS gene, can be inactivated using CRISPR-Cas9-based methods or homologous recombination.
Protocol:
-
Construct a gene disruption vector: Clone fragments homologous to the regions flanking the target gene into a suitable Streptomyces vector containing a selectable marker.
-
Introduce the vector into the producer strain: Use protoplast transformation or intergeneric conjugation from E. coli.
-
Select for double-crossover mutants: Screen for colonies that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette.
-
Verify the gene knockout: Confirm the gene deletion by PCR and Southern blot analysis.
-
Analyze the mutant phenotype: Compare the metabolite profile of the mutant with the wild-type strain using HPLC-MS to confirm the loss of phenelfamycin production.
Heterologous Expression of the BGC
The entire BGC can be cloned and expressed in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, to confirm its ability to direct phenelfamycin biosynthesis.
Protocol:
-
Clone the BGC: Use a suitable large-insert cloning method, such as a cosmid or BAC library, to clone the entire BGC.
-
Introduce the BGC into the heterologous host: Transfer the construct into a well-characterized Streptomyces host strain.
-
Cultivate the heterologous host: Grow the recombinant strain under conditions suitable for secondary metabolite production.
-
Analyze for phenelfamycin production: Use HPLC-MS to detect the presence of phenelfamycins in the culture extracts.
Conclusion
The biosynthesis of phenelfamycins is a complex process orchestrated by a large, modular polyketide synthase. While the specific biosynthetic gene cluster for phenelfamycins has not been fully characterized, a comparative analysis with related elfamycins provides a robust hypothetical framework for understanding its genetic organization and enzymatic machinery. This guide offers a comprehensive overview of the putative biosynthetic pathway, along with relevant quantitative data and experimental protocols, to serve as a valuable resource for researchers aiming to further elucidate and engineer the production of these promising antibiotics. Future work should focus on the definitive sequencing and functional characterization of the phenelfamycin BGC to validate and refine the proposed model.
References
- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Guide: The Mechanism of Action of Phenelfamycin D on Elongation Factor Tu (EF-Tu)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenelfamycin D belongs to the elfamycin family of antibiotics, a class of natural products that inhibit bacterial protein synthesis by targeting the essential elongation factor Tu (EF-Tu). While specific research on Phenelfamycin D is limited, its mechanism of action can be inferred from the well-characterized activities of the broader phenelfamycin and elfamycin families. These antibiotics disrupt the translational elongation cycle, a fundamental process for bacterial viability. This document provides a detailed overview of the presumed mechanism of Phenelfamycin D, supported by data from closely related compounds, and outlines key experimental protocols for its characterization.
Introduction to Phenelfamycins and EF-Tu
Phenelfamycins are a group of elfamycin-type antibiotics produced by Streptomyces species.[1] The elfamycin family is characterized by its specific targeting of EF-Tu, a highly conserved and abundant GTPase in bacteria.[2] EF-Tu plays a critical role in the elongation phase of protein synthesis, where it is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[2]
Phenelfamycin D, an isomer of Phenelfamycin C, is noted for its activity against anaerobic bacteria, including the pathogenic Clostridioides difficile.[3] Like other members of its class, such as Phenelfamycin B, its antibacterial effect is a direct result of inhibiting protein biosynthesis through interaction with EF-Tu.[4][5]
The Role of EF-Tu in Bacterial Translation Elongation
The elongation cycle of bacterial protein synthesis is a primary target for many antibiotics. EF-Tu is a key player in this process, functioning as a molecular switch that is active when bound to GTP and inactive when bound to GDP. The cycle proceeds as follows:
-
Ternary Complex Formation: EF-Tu, in its GTP-bound state, binds to an aa-tRNA to form a stable ternary complex (EF-Tu·GTP·aa-tRNA).
-
Ribosome Binding and Codon Recognition: The ternary complex enters the A-site of the ribosome. If the anticodon of the tRNA correctly matches the mRNA codon, this triggers a conformational change in both the ribosome and EF-Tu.
-
GTP Hydrolysis: Upon successful codon recognition, the ribosome activates the GTPase function of EF-Tu. EF-Tu hydrolyzes GTP to GDP and inorganic phosphate (B84403) (Pi).
-
Conformational Change and Release: GTP hydrolysis induces a significant conformational change in EF-Tu, drastically lowering its affinity for the aa-tRNA and the ribosome. The resulting EF-Tu·GDP complex is then released from the ribosome.
-
Peptide Bond Formation: The amino acid from the aa-tRNA in the A-site is incorporated into the growing polypeptide chain.
-
Regeneration of EF-Tu·GTP: The EF-Tu·GDP complex interacts with the guanine (B1146940) nucleotide exchange factor (GEF), known as Elongation Factor Ts (EF-Ts), which facilitates the release of GDP and the binding of a new GTP molecule, preparing EF-Tu for the next round of elongation.
Figure 1. The canonical bacterial translation elongation cycle involving EF-Tu.
Mechanism of Action of Phenelfamycin D on EF-Tu
Elfamycins are generally classified into two main groups based on their mechanism of action.[2]
-
Group A (Kirromycin-like): These antibiotics bind to EF-Tu and lock it in a conformation that remains tightly bound to the ribosome even after GTP hydrolysis. This stalls the ribosome, preventing the binding of the next ternary complex and thus halting protein synthesis. Kirromycin (B1673653) and enacyloxin IIa are classic examples.[2]
-
Group B (Pulvomycin-like): These antibiotics bind to EF-Tu and prevent the formation of the functional ternary complex with aa-tRNA. Without this complex, the elongation cycle cannot proceed as aa-tRNAs are not delivered to the ribosome.
Phenelfamycins are structurally and functionally related to the kirromycin class of elfamycins.[3] Therefore, it is highly probable that Phenelfamycin D acts as a Group A inhibitor . The proposed mechanism is as follows:
-
Binding to EF-Tu: Phenelfamycin D binds to a pocket on EF-Tu, likely at the interface of domains 1 and 3, similar to kirromycin.
-
Stabilization of the Active Conformation: The binding of Phenelfamycin D induces and stabilizes a "GTP-like" conformation of EF-Tu, regardless of whether GTP or GDP is bound.
-
Ribosome Stalling: When the EF-Tu·GTP·aa-tRNA complex (with Phenelfamycin D bound) engages the ribosome and GTP is hydrolyzed, the resulting EF-Tu·GDP complex is unable to undergo the conformational change required for its release.
-
Inhibition of Elongation: The stalled EF-Tu·Phenelfamycin D·GDP complex physically obstructs the A-site, preventing the next round of elongation and leading to a bacteriostatic or bactericidal effect.
Figure 2. Proposed mechanism of action for Phenelfamycin D on EF-Tu.
Quantitative Data (Based on Related Elfamycins)
| Compound | Target Organism/System | Assay Type | Value | Reference |
| Phenelfamycin B | Neisseria gonorrhoeae | Minimum Inhibitory Concentration (MIC) | ~1 µg/mL | [4][5] |
| Kirromycin | E. coli EF-Tu | Dissociation Constant (Kd) for EF-Tu·GDP | ~1 µM | [6] |
| Kirromycin | E. coli EF-Tu | Dissociation Constant (Kd) for EF-Tu·GTP | ~50 nM | [6] |
| KKL-55 | E. coli EF-Tu | Dissociation Constant (Kd) | 2 µM | [7][8] |
Note: This data is for comparative purposes only. The actual values for Phenelfamycin D may vary.
Detailed Experimental Protocols
The following protocols describe standard methods for characterizing the mechanism of action of EF-Tu inhibitors.
In Vitro Transcription-Translation (IVTT) Assay
This assay determines if a compound inhibits protein synthesis and is often used as a primary screen.
-
Objective: To measure the dose-dependent inhibition of protein synthesis by Phenelfamycin D.
-
Materials:
-
Procedure:
-
Prepare IVTT reactions according to the manufacturer's instructions, containing the DNA template, amino acid mix (lacking methionine), and other reaction components.
-
Add a range of concentrations of Phenelfamycin D (e.g., 0.1 to 100 µM) to the reactions. Include a vehicle control (DMSO).
-
Add 35S-methionine to each reaction to a final concentration of ~0.5 µCi/µL.
-
Incubate the reactions at 37°C for 60-90 minutes.[10]
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the synthesized proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein.
-
Quantify the band intensity to determine the extent of inhibition at each concentration and calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Objective: To quantify the binding affinity of Phenelfamycin D to purified EF-Tu.
-
Materials:
-
Purified, high-concentration EF-Tu protein.
-
Phenelfamycin D.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).[11]
-
-
Procedure:
-
Thoroughly dialyze the purified EF-Tu against the ITC buffer to minimize buffer mismatch effects. Dissolve Phenelfamycin D in the final dialysis buffer.[12]
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the EF-Tu solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the Phenelfamycin D solution (typically 10-20 times the protein concentration) into the injection syringe.[11]
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of an initial small injection followed by 20-30 larger, equally spaced injections.[12]
-
Perform the titration. The instrument will measure the heat evolved or absorbed after each injection.
-
Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM can provide a high-resolution structure of the ribosome stalled by the EF-Tu·Phenelfamycin D complex, revealing the precise binding site and conformational changes.
-
Objective: To determine the three-dimensional structure of the Phenelfamycin D-EF-Tu complex bound to the ribosome.
-
Materials:
-
Procedure:
-
Form the stalled complex in vitro by incubating 70S ribosomes with mRNA, the ternary complex (EF-Tu·GDPNP·aa-tRNA), and Phenelfamycin D.
-
Apply a small volume (~3-4 µL) of the complex solution to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to embed the complexes in a thin layer of amorphous ice.[13]
-
Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
Process the images using specialized software (e.g., RELION, CryoSPARC) involving motion correction, particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the complex.[14]
-
Build an atomic model into the density map to visualize the interactions between Phenelfamycin D, EF-Tu, and the ribosome.
-
Figure 3. A generalized experimental workflow for characterizing EF-Tu inhibitors.
Conclusion
Phenelfamycin D is an elfamycin antibiotic that, like its congeners, inhibits bacterial protein synthesis by targeting EF-Tu. Based on its structural class, the proposed mechanism involves binding to EF-Tu and locking it onto the ribosome post-GTP hydrolysis, thereby stalling translation. While direct experimental data for Phenelfamycin D is needed for confirmation, the established mechanisms of related compounds provide a strong foundation for understanding its mode of action. The experimental protocols outlined in this guide provide a clear path for the detailed characterization of Phenelfamycin D and other novel EF-Tu inhibitors, which are of growing interest in the face of rising antibiotic resistance.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The elongation factor Tu.kirromycin complex has two binding sites for tRNA molecules. | The EMBO Journal [link.springer.com]
- 7. journals.asm.org [journals.asm.org]
- 8. dunham.emorychem.science [dunham.emorychem.science]
- 9. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
In Vitro Antibacterial Activity of Phenelfamycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the Phenelfamycin family of antibiotics. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and the mechanism of action to support further research and development in this area. While the initial query specified "Phenelfamycin D," this guide encompasses the broader class of Phenelfamycins (A, B, C, E, F, G, and H) due to the limited specific data on Phenelfamycin D alone. Phenelfamycin D is known to be isomeric with Phenelfamycin C and is active against anaerobic bacteria, particularly Clostridioides difficile.[1]
Antibacterial Spectrum and Potency
Phenelfamycins exhibit a targeted spectrum of activity, primarily against Gram-positive anaerobic bacteria.[2] Notably, this class of antibiotics has demonstrated significant potency against clinically relevant pathogens such as Clostridioides difficile.[2][3] Phenelfamycin A has also shown activity against Neisseria gonorrhoeae and Streptococci.[2] More recent additions to the family, Phenelfamycins G and H, have displayed pronounced inhibitory activity against Propionibacterium acnes (now Cutibacterium acnes).[4][5]
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of various Phenelfamycins against susceptible bacterial strains.
Table 1: MIC of Phenelfamycin B
| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | Multidrug-resistant | ~1 | Yarlagadda et al. |
Table 2: In Vitro Activity of Phenelfamycin Complex (A, B, C, E, F, and Unphenelfamycin)
| Bacterial Group | Key Pathogens | General Activity | Reference |
| Gram-positive anaerobes | Clostridium difficile | Active | Swanson et al., 1989[2] |
| Gram-positive aerobes | Streptococci | Phenelfamycin A is active | Swanson et al., 1989[2] |
| Gram-negative aerobes | Neisseria gonorrhoeae | Phenelfamycin A is active | Swanson et al., 1989[2] |
Table 3: In Vitro Activity of Phenelfamycins G and H
| Bacterial Species | General Activity | Reference |
| Propionibacterium acnes | Pronounced inhibitory activity | Brötz et al., 2011[5] |
Note: Comprehensive MIC data from the primary literature was not fully accessible in the conducted search. The tables represent the available information.
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial effect of Phenelfamycins is achieved through the inhibition of bacterial protein synthesis. Specifically, they target the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, Phenelfamycins prevent the proper functioning of the ribosome, leading to a cessation of protein production and ultimately bacterial cell death.
Caption: Mechanism of action of Phenelfamycins.
Experimental Protocols
The determination of in vitro antibacterial activity of Phenelfamycins, particularly against anaerobic bacteria, requires specific and standardized methodologies. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of anaerobic bacteria.
Broth Microdilution Method for MIC Determination of Anaerobic Bacteria
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against an anaerobic bacterium.
1. Preparation of Media:
-
Use Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood.
-
Ensure the medium is pre-reduced by placing it in an anaerobic environment for at least 24 hours before use.
2. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the Phenelfamycin compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Further dilutions are made in the supplemented Brucella broth.
3. Inoculum Preparation:
-
From a 24-48 hour pure culture of the anaerobic test organism grown on an appropriate agar (B569324) plate, suspend several colonies in broth to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
4. Microdilution Plate Preparation and Inoculation:
-
A 96-well microtiter plate is used.
-
Dispense 100 µL of the appropriate dilutions of the Phenelfamycin compound into the wells. A row of wells should contain only broth for a growth control.
-
Inoculate each well (except for the sterility control) with 10 µL of the standardized bacterial suspension.
5. Incubation:
-
Place the microdilution plates in an anaerobic jar or chamber.
-
Incubate at 35-37°C for 48 hours.
6. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the Phenelfamycin that completely inhibits the visible growth of the bacterium.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenelfamycin D: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelfamycin D is a member of the elfamycin family of antibiotics, a class of natural products known for their activity against anaerobic bacteria, particularly Clostridium difficile.[1] As with other elfamycins, its mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the elongation factor Tu (EF-Tu).[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Phenelfamycin D, its biological activity, and the experimental protocols relevant to its study. Due to the limited availability of specific data for Phenelfamycin D, some properties are inferred from its close isomer, Phenelfamycin C.
Physicochemical Properties
Phenelfamycin D is an isomer of Phenelfamycin C and possesses a disaccharide moiety.[1] The following tables summarize its known and inferred physicochemical properties.
Table 1: General and Physicochemical Properties of Phenelfamycin D
| Property | Value | Source/Method |
| Molecular Formula | C₅₈H₈₃NO₁₈ | Inferred from Phenelfamycin C[3] |
| Molecular Weight | 1082.28 g/mol | Inferred from Phenelfamycin C[4] |
| Monoisotopic Mass | 1081.56101480 Da | Computed for Phenelfamycin C[3] |
| Appearance | Likely a solid | General property of antibiotics |
| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO.[2][5] | General property of elfamycins |
| UV-Vis Absorption | Characteristic polyene absorption maxima in methanol. | General property of polyene antibiotics[6] |
Table 2: Spectroscopic Data Summary for Phenelfamycin D (Inferred)
| Spectroscopic Technique | Key Features |
| ¹H NMR | Complex spectrum with multiple signals in the aliphatic and olefinic regions, characteristic of a large polyketide structure. |
| ¹³C NMR | Numerous carbon signals confirming a large, complex organic molecule. |
| Mass Spectrometry (FAB-MS) | A quasi-molecular ion peak [M+H]⁺ would be expected, confirming the molecular weight. |
| Infrared (IR) | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are expected. |
| UV-Visible | Multiple absorption maxima characteristic of a conjugated polyene system.[6] |
Biological Activity and Mechanism of Action
Phenelfamycins, including Phenelfamycin D, are noted for their activity against Gram-positive anaerobic bacteria.[1] The primary molecular target of the elfamycin family of antibiotics is the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation phase of protein synthesis.[2]
The kirromycin-like elfamycins, which include the phenelfamycins, function by binding to the EF-Tu•GTP complex. This binding event locks EF-Tu in its active conformation, even after GTP hydrolysis to GDP.[7] Consequently, the EF-Tu•GDP complex remains bound to the ribosome, stalling protein synthesis.[8][9]
Experimental Protocols
Isolation and Purification
A general workflow for the isolation and purification of phenelfamycins is outlined below.
Protocol:
-
Fermentation: Streptomyces violaceoniger is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.[10]
-
Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Initial Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to separate the components into fractions of varying polarity.
-
Bioactivity Screening: Fractions are screened for antibacterial activity against a target organism like Clostridium difficile.
-
HPLC Purification: Active fractions are further purified by High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, to isolate the pure Phenelfamycin D.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of Phenelfamycin D is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer. These experiments help in assigning the proton and carbon signals and determining the connectivity of the molecule.
Mass Spectrometry (MS):
-
Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a suitable technique for ionizing and analyzing large, non-volatile molecules like phenelfamycins.[11]
-
Matrix: A suitable liquid matrix for FAB-MS of natural products is glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA).[12]
-
Analysis: The mass spectrum will provide the molecular weight of the compound from the quasi-molecular ion peak.
UV-Visible Spectroscopy:
-
Sample Preparation: A dilute solution of Phenelfamycin D is prepared in a UV-transparent solvent, such as methanol.
-
Data Acquisition: The UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-500 nm) to identify the absorption maxima (λmax) characteristic of the polyene chromophore.[6]
Conclusion
Phenelfamycin D is a promising member of the elfamycin class of antibiotics with potential applications in treating anaerobic bacterial infections. While specific data for this compound remains limited in publicly accessible literature, this guide provides a comprehensive overview based on available information for the phenelfamycin family and its isomers. Further research is warranted to fully elucidate the specific physicochemical properties and biological activity of Phenelfamycin D to support its potential development as a therapeutic agent.
References
- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Color Palette by Deque [color-contrast-checker.deque.com]
- 3. Phenelfamycin C | C58H83NO18 | CID 119081357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phenelfamycin C | 118498-93-4 [chemicalbook.com]
- 5. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Fast Atom Bombardment | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Fast atom bombardment - Wikipedia [en.wikipedia.org]
Phenelfamycin D as a member of the elfamycin family of antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenelfamycin D is a member of the elfamycin family, a class of antibiotics that inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). Produced by the actinomycete Streptomyces violaceoniger, Phenelfamycin D, along with its congeners, exhibits activity primarily against anaerobic bacteria, including the clinically significant pathogen Clostridioides difficile. This technical guide provides a comprehensive overview of Phenelfamycin D, detailing its discovery, mechanism of action, physicochemical properties, and biological activity. While foundational research has been conducted, this document also highlights areas where further investigation is required to fully elucidate the therapeutic potential of this compound.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds and mechanisms of action. The elfamycin family of antibiotics represents a promising area of research due to their unique target, the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. Phenelfamycin D is a member of this family, discovered as part of a complex of related metabolites produced by Streptomyces violaceoniger.[1][2] This guide aims to consolidate the available technical information on Phenelfamycin D to support further research and development efforts.
Discovery and Source
Phenelfamycin D was first isolated from the fermentation broth of two strains of Streptomyces violaceoniger, designated AB 999F-80 and AB 1047T-33.[1][2] These strains were identified as producers of a complex of elfamycin-type antibiotics, including Phenelfamycins A, B, C, E, F, and unphenelfamycin.[1][3]
Physicochemical Properties and Structure
Phenelfamycin D is characterized as having a disaccharide moiety and is an isomer of Phenelfamycin C.[2] The complete elucidation of its structure was reported in 1988, based on extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]
Table 1: Physicochemical Properties of Phenelfamycin D
| Property | Value | Reference |
| Molecular Formula | C58H83NO18 | [5] (as isomer Phenelfamycin C) |
| Molecular Weight | 1082.28 g/mol | [5] (as isomer Phenelfamycin C) |
| Appearance | Data not available | |
| Solubility | Data not available | |
| UV-Vis λmax | Data not available | |
| Optical Rotation | Data not available |
Note: Specific data for Phenelfamycin D is not fully available in the public domain. Data for its isomer, Phenelfamycin C, is provided for reference.
Mechanism of Action
Like other members of the elfamycin family, Phenelfamycin D targets the bacterial elongation factor Tu (EF-Tu). EF-Tu is a GTP-binding protein that plays a critical role in protein synthesis by delivering aminoacyl-tRNA to the A-site of the ribosome. Elfamycins, including the phenelfamycins, bind to EF-Tu and lock it in its GTP-bound conformation. This stabilized EF-Tu-GTP-aminoacyl-tRNA complex remains bound to the ribosome, stalling protein synthesis and ultimately leading to bacterial cell death.
Caption: Mechanism of action of Phenelfamycin D.
Biological Activity
Phenelfamycin D demonstrates notable activity against a range of anaerobic bacteria. The minimum inhibitory concentrations (MICs) for Phenelfamycin D against several key anaerobic pathogens have been determined, highlighting its potential for treating infections caused by these organisms.
Table 2: In Vitro Antibacterial Activity of Phenelfamycin D (MIC in µg/mL)
| Organism | Strain | MIC (µg/mL) | Reference |
| Clostridioides difficile | Multiple clinical isolates | Data not available | |
| Bacteroides fragilis | ATCC 25285 | Data not available | |
| Propionibacterium acnes | ATCC 6919 | Data not available | |
| Peptostreptococcus anaerobius | Clinical isolate | Data not available | |
| Eubacterium lentum | Clinical isolate | Data not available |
Note: Specific MIC values for Phenelfamycin D are reported in "Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model", but this data is not publicly accessible.
Biosynthesis
While a specific biosynthetic gene cluster for Phenelfamycin D has not been fully characterized, it is understood that elfamycins are synthesized by Type I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The biosynthesis of the core polyketide chain is followed by tailoring steps, including glycosylation, which results in the final structure of Phenelfamycin D with its characteristic disaccharide moiety.
Caption: Generalized biosynthetic pathway for Phenelfamycin D.
Experimental Protocols
Detailed experimental protocols for the work on Phenelfamycin D are described in the primary literature. Below are generalized methodologies based on these reports.
Fermentation and Isolation
A pure culture of Streptomyces violaceoniger (e.g., strain AB 999F-80 or AB 1047T-33) is used to inoculate a suitable seed medium. After incubation, the seed culture is transferred to a production medium and fermented for several days under controlled conditions (temperature, pH, aeration). The fermentation broth is then harvested, and the mycelia are separated from the supernatant. The phenelfamycin complex is extracted from both the mycelia (using a solvent like acetone) and the supernatant (using a solvent like ethyl acetate). A series of chromatographic techniques, including solvent partitions, Sephadex LH-20 exclusion chromatography, C18 bonded-phase silica (B1680970) gel adsorption, and liquid-liquid countercurrent chromatography, are employed to separate and purify the individual phenelfamycin components, including Phenelfamycin D.[4]
Caption: Experimental workflow for isolation and purification.
Structure Elucidation
The chemical structure of purified Phenelfamycin D is determined using a combination of spectroscopic methods. Mass spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry - FAB-MS) is used to determine the molecular weight and elemental composition. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR spectroscopy are employed to establish the connectivity of atoms and the stereochemistry of the molecule.[4]
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of Phenelfamycin D against various bacterial strains is determined using standard methods such as broth microdilution or agar (B569324) dilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized inoculum of the test organism is added to serial dilutions of Phenelfamycin D in a suitable growth medium. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth after incubation under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria).
Conclusion and Future Directions
Phenelfamycin D is a structurally interesting member of the elfamycin family of antibiotics with a targeted mechanism of action against the essential bacterial protein EF-Tu. Its activity against anaerobic bacteria, including C. difficile, suggests potential therapeutic applications. However, a significant portion of the detailed data on its physicochemical properties and a comprehensive profile of its antimicrobial activity are not widely accessible, which hinders further development. Future research should focus on:
-
Re-isolation and full characterization: To confirm the structure and physicochemical properties of Phenelfamycin D.
-
Comprehensive antimicrobial profiling: To determine the full spectrum of activity against a wide range of clinically relevant aerobic and anaerobic bacteria.
-
Biosynthetic pathway elucidation: To understand the genetic basis of its production and to enable biosynthetic engineering for the generation of novel analogs.
-
In vivo efficacy studies: To evaluate its therapeutic potential in relevant animal models of infection.
Addressing these knowledge gaps will be crucial in determining the future role of Phenelfamycin D and other elfamycins in the fight against antibiotic-resistant bacteria.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural relationship between Phenelfamycin D and other phenelfamycins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenelfamycins are a family of elfamycin-type antibiotics first isolated from strains of Streptomyces violaceoniger.[1][2] This class of natural products has garnered interest for its activity against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile.[3][4] This technical guide provides a detailed exploration of the structural relationships between Phenelfamycin D and its congeners, supported by quantitative bioactivity data, comprehensive experimental methodologies, and visual representations of key structural and biosynthetic pathways.
Core Structural Relationships
The phenelfamycin family is characterized by a complex macrocyclic core, a polyene chain, and variable glycosylation patterns. The central structural theme revolves around a core aglycone to which different sugar moieties are attached. Variations in these sugar chains and modifications to the aglycone itself give rise to the different members of the phenelfamycin family.
Phenelfamycin D is structurally isomeric with Phenelfamycin C.[1] The primary distinction between the various phenelfamycins lies in the composition and linkage of their saccharide chains. For instance, unphenelfamycin is distinguished by the absence of the phenacetyl moiety and the presence of a monosaccharide.[5] Phenelfamycin F is an isomer of Phenelfamycin E, both possessing a trisaccharide moiety.[6] The more recently discovered Phenelfamycins G and H are hydroxylated derivatives of Phenelfamycins E and F, respectively, featuring an additional hydroxyl group at position C-30.[7][8]
The structural relationships can be visualized as a series of modifications to a core structure, primarily through glycosylation and oxidation.
Quantitative Biological Activity
The phenelfamycins exhibit potent activity against a range of anaerobic bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for various phenelfamycins against selected bacterial strains.
| Compound | Clostridium difficile (µg/mL) | Propionibacterium acnes (µg/mL) | β-hemolytic Streptococcus (µg/mL) | Streptococcus pneumoniae (µg/mL) | Peptostreptococcus magnus (µg/mL) | Clostridium perfringens (µg/mL) |
| Phenelfamycin A | Active[3] | - | 0.12-1[9] | 0.25-2[9] | - | - |
| Phenelfamycin B | Active[3] | - | - | - | - | - |
| Phenelfamycin C | Active[3] | - | - | - | - | - |
| Phenelfamycin E | 4[9] | - | 0.12-1[9] | 0.25-2[9] | 0.12[9] | 16[9] |
| Phenelfamycin F | Active[3] | - | - | - | - | - |
| Phenelfamycin G | - | Pronounced activity[7] | - | - | - | - |
| Phenelfamycin H | - | Pronounced activity[7] | - | - | - | - |
| Unphenelfamycin | Active[3] | - | - | - | - | - |
Note: "Active" indicates reported activity without specific MIC values in the cited source. "-" indicates no data available from the cited sources.
Experimental Protocols
Isolation of Phenelfamycins
The following is a generalized protocol for the isolation of phenelfamycins from Streptomyces fermentation broth, based on methodologies described in the literature.
1. Fermentation: Streptomyces violaceoniger (e.g., strains AB 999F-80 or AB 1047T-33) is cultured in a suitable production medium under aerobic conditions.[2]
2. Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate.
3. Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
4. Initial Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, such as a chloroform-methanol mixture.
5. Fraction Collection and Bioassay: Fractions are collected and tested for activity against a target organism (e.g., Clostridium difficile) to identify the fractions containing the phenelfamycins.
6. High-Performance Liquid Chromatography (HPLC): Active fractions are further purified by preparative reversed-phase HPLC using a C18 column and a suitable mobile phase gradient, typically acetonitrile (B52724) and water.
7. Isolation of Pure Compounds: The peaks corresponding to the individual phenelfamycins are collected to yield the pure compounds.
Structure Elucidation
The structures of the phenelfamycins are determined using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of each compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:
- ¹H NMR: Provides information on the proton environments in the molecule.
- ¹³C NMR: Provides information on the carbon skeleton.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in the determination of stereochemistry.
Biosynthesis of the Phenelfamycin Core
The biosynthesis of phenelfamycins is believed to follow the general pathway for elfamycin-type antibiotics, which involves a polyketide synthase (PKS) pathway for the aglycone core and subsequent glycosylation by specific glycosyltransferases. The phenylacetyl moiety is likely derived from phenylalanine.
The core aglycone is assembled by a Type I polyketide synthase from simple carboxylic acid precursors. The resulting polyketide chain undergoes a series of cyclizations and modifications to form the characteristic macrocyclic structure. The phenylacetyl group, a distinguishing feature of most phenelfamycins, is derived from phenylalanine and is incorporated into the structure. Finally, a series of glycosyltransferases attach the specific sugar moieties to the aglycone, leading to the diverse range of phenelfamycin analogues. Further tailoring reactions, such as the hydroxylation that produces Phenelfamycins G and H, can then occur.
Conclusion
The phenelfamycins represent a structurally diverse family of antibiotics with significant potential for further investigation. The core structural relationships are defined by variations in glycosylation and subsequent modifications of a common aglycone. Understanding these relationships, in conjunction with their biological activities and biosynthesis, provides a valuable framework for future research into this promising class of natural products. This guide has provided a comprehensive overview of the current knowledge, highlighting the key structural features, bioactivity, and methodologies relevant to the study of phenelfamycins.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods [ouci.dntb.gov.ua]
- 3. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]
- 6. Phenelfamycin B | C51H71NO15 | CID 119057393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isolation of Phenelfamycin D from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D is a member of the elfamycin family of antibiotics, a class of natural products known for their activity against various bacteria. Produced by the fermentation of Streptomyces violaceoniger, Phenelfamycin D, along with other phenelfamycin congeners (A, B, C, E, F, and unphenelfamycin), exhibits potential therapeutic applications.[1][2] This document provides a detailed protocol for the isolation and purification of Phenelfamycin D from the fermentation broth of Streptomyces violaceoniger. The methodology described herein is compiled from published procedures for the separation of the phenelfamycin complex and general practices for the purification of polyketide antibiotics.
Overview of the Isolation Protocol
The isolation of Phenelfamycin D is a multi-step process that begins with the fermentation of Streptomyces violaceoniger. Following fermentation, the broth is separated into mycelia and supernatant. Both components are extracted with organic solvents to recover the phenelfamycin complex. The crude extract is then subjected to a series of chromatographic purification steps to isolate Phenelfamycin D from the other congeners. The general workflow is depicted below.
Figure 1. Overall workflow for the isolation of Phenelfamycin D.
Experimental Protocols
Fermentation of Streptomyces violaceoniger
This protocol is based on general fermentation conditions for Streptomyces species to produce secondary metabolites. Optimization of media components and fermentation parameters may be required to maximize the yield of Phenelfamycin D.
Materials:
-
Streptomyces violaceoniger (e.g., strains AB 999F-80 or AB 1047T-33)[2]
-
Seed medium (e.g., ISP Medium 2)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shake flasks or fermenter
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. violaceoniger spores or mycelia into a flask containing the seed medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and nutrient levels throughout the fermentation.
| Parameter | Value | Reference |
| Microorganism | Streptomyces violaceoniger | [2] |
| Temperature | 28-30°C | General Practice |
| pH | 6.8-7.2 | General Practice |
| Agitation | 180-220 rpm | General Practice |
| Fermentation Time | 5-7 days | General Practice |
Extraction of Phenelfamycin Complex
This protocol describes the extraction of the phenelfamycin complex from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Acetone
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Separation of Mycelia and Supernatant: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Supernatant Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelia Extraction: Extract the mycelia three times with an equal volume of acetone. Combine the acetone extracts.
-
Concentration: Concentrate the combined ethyl acetate and acetone extracts in vacuo using a rotary evaporator to obtain a crude extract.
| Parameter | Value |
| Supernatant Extraction Solvent | Ethyl Acetate |
| Mycelia Extraction Solvent | Acetone |
| Extraction Volume (Solvent:Broth/Mycelia) | 1:1 (v/v), repeated 3x |
| Concentration Method | Rotary Evaporation |
Purification of Phenelfamycin D
This multi-step purification protocol is designed to separate Phenelfamycin D from the other phenelfamycins and impurities. The following diagram illustrates the purification workflow.
Figure 2. Purification workflow for Phenelfamycin D.
a. Solvent Partitioning
Purpose: To remove highly nonpolar and polar impurities.
Procedure:
-
Dissolve the crude extract in a biphasic solvent system such as hexane/methanol (B129727).
-
Separate the two phases. The phenelfamycins will primarily partition into the methanolic phase.
-
Collect the methanolic phase and concentrate it in vacuo.
b. Sephadex LH-20 Gel Filtration Chromatography
Purpose: Size exclusion chromatography to separate compounds based on their molecular size.
Procedure:
-
Dissolve the extract from the previous step in a minimal volume of methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the phenelfamycin complex.
| Parameter | Value |
| Stationary Phase | Sephadex LH-20 |
| Mobile Phase | Methanol |
| Elution Mode | Isocratic |
c. C18 Reversed-Phase Chromatography
Purpose: To separate the phenelfamycins based on their hydrophobicity.
Procedure:
-
Pool and concentrate the phenelfamycin-containing fractions from the Sephadex LH-20 column.
-
Dissolve the residue in a small volume of the initial mobile phase (e.g., 50% methanol in water).
-
Load the sample onto a C18 reversed-phase column equilibrated with the initial mobile phase.
-
Elute the column with a stepwise or linear gradient of increasing methanol or acetonitrile (B52724) in water.
-
Collect fractions and analyze for the presence of Phenelfamycin D.
| Parameter | Value |
| Stationary Phase | C18 Bonded Silica Gel |
| Mobile Phase | Methanol/Water or Acetonitrile/Water Gradient |
| Elution Mode | Gradient |
d. Countercurrent Chromatography (CCC)
Purpose: To achieve fine separation of the isomeric Phenelfamycin C and D.
Procedure:
-
Select a suitable biphasic solvent system. A common system for polyketides is a quaternary mixture such as hexane/ethyl acetate/methanol/water. The optimal ratio should be determined empirically.
-
Equilibrate the CCC instrument with the stationary phase (either upper or lower phase).
-
Dissolve the enriched Phenelfamycin D fraction in a small volume of the biphasic solvent system and inject it into the CCC.
-
Pump the mobile phase through the instrument and collect fractions.
-
Analyze the fractions by HPLC to identify those containing pure Phenelfamycin D.
| Parameter | Value |
| Technique | High-Speed Countercurrent Chromatography (HSCCC) |
| Solvent System | e.g., Hexane/Ethyl Acetate/Methanol/Water |
| Mode | Head-to-tail or Tail-to-head elution |
e. Preparative High-Performance Liquid Chromatography (HPLC)
Purpose: Final polishing step to obtain high-purity Phenelfamycin D.
Procedure:
-
Pool the purest fractions from the CCC separation.
-
Concentrate the pooled fractions and dissolve in the HPLC mobile phase.
-
Inject the sample onto a preparative reversed-phase HPLC column (e.g., C18).
-
Elute with an isocratic or shallow gradient mobile phase of acetonitrile and water to resolve any remaining impurities.
-
Collect the peak corresponding to Phenelfamycin D.
-
Verify the purity by analytical HPLC and confirm the structure by mass spectrometry and NMR.
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water |
| Detection | UV (e.g., 230 nm) |
Data Summary
The following table summarizes hypothetical quantitative data for the isolation of Phenelfamycin D from a 10 L fermentation. Actual yields may vary depending on the fermentation performance and purification efficiency.
| Purification Step | Total Weight (g) | Phenelfamycin D Purity (%) | Yield (%) |
| Crude Extract | 5.0 | ~1 | 100 |
| After Solvent Partitioning | 3.5 | ~2 | 70 |
| After Sephadex LH-20 | 1.0 | ~10 | 20 |
| After C18 Chromatography | 0.2 | ~50 | 4 |
| After Countercurrent Chromatography | 0.05 | ~90 | 1 |
| After Preparative HPLC | 0.02 | >98 | 0.4 |
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the isolation of Phenelfamycin D from the fermentation broth of Streptomyces violaceoniger. The multi-step purification process, involving a combination of extraction, gel filtration, reversed-phase chromatography, and countercurrent chromatography, is essential for obtaining high-purity Phenelfamycin D for further research and development. The provided protocols and data serve as a valuable resource for scientists working on the discovery and development of novel antibiotics.
References
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Purification of Phenelfamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D is a member of the elfamycin family of antibiotics, a class of natural products known for their activity against various bacteria. Produced by the fermentation of Streptomyces violaceoniger, Phenelfamycin D, along with its congeners (Phenelfamycins A-F), has demonstrated notable activity against anaerobic bacteria, including the pathogenic Clostridioides difficile.[1] The purification of Phenelfamycin D from the complex fermentation broth is a critical step for its further study and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and selectivity.
This document provides a detailed application note and a generalized protocol for the purification of Phenelfamycin D using reversed-phase HPLC. The methodology is based on established procedures for the purification of similar antibiotics from Streptomyces fermentations.
Data Presentation
The following table summarizes representative quantitative data that can be expected from a typical semi-preparative HPLC purification of Phenelfamycin D from a pre-purified fermentation extract.
| Parameter | Value |
| HPLC System | Semi-Preparative HPLC |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 238 nm |
| Retention Time (t_R_) | ~ 25 minutes |
| Purity of Fraction | >95% (by analytical HPLC) |
| Recovery Yield | ~ 60-70% from loaded sample |
Experimental Protocols
This section details a generalized methodology for the extraction and subsequent HPLC purification of Phenelfamycin D from a Streptomyces violaceoniger fermentation culture.
Fermentation and Extraction
-
Fermentation: Cultivate a high-producing strain of Streptomyces violaceoniger in a suitable fermentation medium under optimal conditions to promote the production of phenelfamycins.
-
Broth Separation: After fermentation, separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Solvent Extraction: Extract the fermentation broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or n-butanol. The phenelfamycins, being relatively lipophilic, will partition into the organic phase. Repeat the extraction process to ensure maximum recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Preliminary Purification using Solid-Phase Extraction (SPE)
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
SPE Cartridge: Use a reversed-phase SPE cartridge (e.g., C18) conditioned with methanol (B129727) and then equilibrated with water.
-
Loading and Elution: Load the dissolved crude extract onto the SPE cartridge. Wash the cartridge with a low concentration of organic solvent (e.g., 20% methanol in water) to remove highly polar impurities. Elute the phenelfamycin-containing fraction with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
Drying: Evaporate the solvent from the eluted fraction to obtain a partially purified extract.
High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid) and filter through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Utilize a semi-preparative HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 10 µm particle size, 250 mm length x 10 mm internal diameter).
-
Chromatographic Conditions:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-45 min: Linear gradient from 30% to 70% B
-
45-50 min: 70% B
-
50-55 min: Return to 30% B
-
55-60 min: Re-equilibration at 30% B
-
-
Flow Rate: 4.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 500 µL (or as determined by loading studies)
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for Phenelfamycin D (approximately 25 minutes under these conditions).
-
Purity Analysis and Final Processing:
-
Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase gradient.
-
Pool the fractions with the desired purity (>95%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified Phenelfamycin D as a solid powder.
-
Visualizations
Experimental Workflow for Phenelfamycin D Purification
Caption: Workflow for the purification of Phenelfamycin D.
References
Application Notes and Protocols for the Analytical Detection of Phenelfamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D belongs to the elfamycin family of antibiotics, a group of natural products known for their potent antimicrobial activity. These compounds inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), an essential protein in the translation process.[1][2][3] The unique mechanism of action of elfamycins makes them a subject of interest in the development of new antibiotics to combat drug-resistant bacteria. Accurate and sensitive analytical methods are crucial for the research and development of Phenelfamycin D, enabling pharmacokinetic studies, formulation development, and quality control.
This document provides detailed application notes and protocols for the analytical detection of Phenelfamycin D using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely used technique for the analysis of antibiotics in various matrices.[4][5][6]
Mechanism of Action: Inhibition of Elongation Factor Tu
Phenelfamycin D, like other elfamycins, exerts its antibiotic effect by binding to the bacterial elongation factor Tu (EF-Tu). EF-Tu is a G-protein that, in its GTP-bound state, forms a ternary complex with aminoacyl-tRNA and delivers it to the A-site of the ribosome during protein synthesis. Upon successful codon-anticodon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu and its release from the ribosome, allowing the peptide chain to be elongated.
Elfamycins bind to a pocket on EF-Tu, inducing a conformational change that locks EF-Tu in its 'on' state, even after GTP hydrolysis.[1] This prevents the release of the EF-Tu-GDP complex from the ribosome, stalling protein synthesis and ultimately leading to bacterial cell death.[1][2]
Caption: Inhibition of bacterial protein synthesis by Phenelfamycin D.
Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the method of choice for the quantification of Phenelfamycin D due to its high sensitivity, selectivity, and ability to handle complex matrices. The following protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Sample Preparation
Given that Phenelfamycin D is likely to be analyzed in various biological matrices (e.g., plasma, tissue homogenates) or fermentation broths, a robust sample preparation protocol is essential to remove interfering substances.
Workflow for Sample Preparation:
Caption: General workflow for sample preparation for HPLC-MS analysis.
Detailed Protocol for Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Condition a C18 Solid Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute Phenelfamycin D with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC and Mass Spectrometry Conditions
The following are suggested starting conditions for the analysis of Phenelfamycin D. Optimization will be necessary.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined based on Phenelfamycin D structure |
| Product Ions (m/z) | To be determined by infusion and fragmentation studies |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following table presents representative quantitative data that could be expected from a validated HPLC-MS method for Phenelfamycin D analysis. These values are for illustrative purposes and should be determined experimentally for the specific assay.
| Parameter | Representative Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of Phenelfamycin D reference standard and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Calibration Standards: Spike the appropriate volume of working solutions into a blank matrix (e.g., drug-free plasma) to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate stock solution if possible.
Protocol 2: Method Validation
To ensure the reliability of the analytical method, a full validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of Phenelfamycin D.
-
Linearity and Range: Analyze the calibration standards in triplicate on three different days. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and determine the linearity using a weighted linear regression. The correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: Analyze the QC samples (n=6) at three concentration levels on three different days. The accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Recovery: Compare the peak area of Phenelfamycin D in extracted samples to that of unextracted standards at the same concentration to determine the extraction efficiency.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a pure standard solution.
-
Stability: Assess the stability of Phenelfamycin D in the matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive guide for the detection and quantification of Phenelfamycin D. While a specific, validated protocol for this compound is not publicly available, the provided information, based on the analysis of similar antibiotics, offers a strong foundation for method development and validation. The use of HPLC-MS will be instrumental in advancing the research and development of Phenelfamycin D as a potential therapeutic agent.
References
- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenelfamycin B | C51H71NO15 | CID 119057393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Phenelfamycin D in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a proposed protocol for the quantitative analysis of Phenelfamycin D, an elfamycin-type antibiotic, in human plasma. Due to the absence of a standardized, published method, this protocol is based on established principles for the analysis of similar large-molecule antibiotics by LC-MS/MS.
Introduction
Phenelfamycin D is a member of the elfamycin class of antibiotics, which are known for their activity against various bacteria, including anaerobic species. As with many novel antibiotic candidates, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for quantifying low concentrations of drugs in complex biological matrices like plasma. This application note outlines a comprehensive, albeit hypothetical, workflow for the extraction and quantification of Phenelfamycin D.
Experimental Protocols
This section details the proposed methodology for sample preparation, LC separation, and MS/MS detection.
Materials and Reagents
-
Phenelfamycin D reference standard
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of Phenelfamycin D (to be sourced or synthesized). For this protocol, we will hypothetically use a related elfamycin, such as Phenelfamycin A, as the internal standard.
-
Human Plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma.[1]
-
Thaw Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add Internal Standard & Precipitant: Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Phenelfamycin A at 100 ng/mL).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new autosampler vial or 96-well plate.
-
Dilute: Add 200 µL of LC-MS grade water containing 0.1% formic acid to the supernatant.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is proposed to achieve chromatographic separation.[1]
-
Instrument: UPLC/HPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 8.0 95 9.0 95 9.1 20 | 12.0 | 20 |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode.
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the hypothetical mass spectrometry parameters and expected performance characteristics for the quantification of Phenelfamycin D. The precursor ion is based on the molecular weight of Phenelfamycin C (1082.3 g/mol ), as Phenelfamycin D is its isomer. Product ions are proposed based on common fragmentation patterns of large glycosidic antibiotics, such as the loss of sugar moieties or water.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) |
| Phenelfamycin D | 6.5 | 1083.3 [M+H]⁺ | 921.2 | 35 | 1 | 1 - 1000 |
| 1083.3 [M+H]⁺ | 759.1 | 40 | ||||
| Phenelfamycin A (IS) | 6.2 | 938.5 [M+H]⁺ | 776.4 | 30 | N/A | N/A |
Note: All values in this table are illustrative and require experimental verification.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed analytical protocol.
Caption: Workflow for Phenelfamycin D quantification.
Conclusion
This application note presents a detailed, hypothetical LC-MS/MS protocol for the quantification of Phenelfamycin D in human plasma. The proposed method utilizes a straightforward protein precipitation for sample preparation followed by a robust reversed-phase UPLC separation and highly selective tandem mass spectrometry detection. While this protocol is based on established analytical principles for similar compounds, it requires full validation according to regulatory guidelines to establish its accuracy, precision, selectivity, and stability before implementation in a clinical or research setting.
References
Application Notes and Protocols: Structural Analysis of Phenelfamycin D by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D is a member of the elfamycin family of antibiotics, a group of natural products known for their potent antibacterial activity. These molecules are characterized by a complex macrolide-like core structure, often glycosylated with one or more sugar moieties. The intricate stereochemistry and extensive proton overlap in their nuclear magnetic resonance (NMR) spectra present a significant challenge for complete structural elucidation. This document provides a detailed overview of the application of modern NMR spectroscopy techniques for the comprehensive structural analysis of Phenelfamycin D. The protocols and data presented herein are intended to serve as a guide for researchers involved in the isolation and characterization of novel natural products.
Disclaimer: The NMR data presented in this document is a representative example based on the known structure of Phenelfamycin D and typical spectroscopic values for similar natural products. The original experimental data is found in the primary literature (J. Antibiot. 1988, 41, 1300-1315), which should be consulted for the reported experimental values.
Structural Elucidation Strategy
The structural analysis of Phenelfamycin D relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The general workflow involves:
-
Determination of the molecular formula by high-resolution mass spectrometry (HRMS).
-
Identification of proton and carbon environments using ¹H and ¹³C NMR spectroscopy.
-
Establishment of one-bond proton-carbon correlations through Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.
-
Elucidation of proton-proton spin systems within individual structural fragments using Correlation Spectroscopy (COSY).
-
Connection of these fragments across quaternary carbons and heteroatoms via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
-
Determination of the relative stereochemistry by analyzing nuclear Overhauser effect (NOE) correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments and by measuring coupling constants (J-values).
Data Presentation
Table 1: Representative ¹H NMR Data for Phenelfamycin D (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.85 | m | |
| 3 | 5.30 | dd | 10.5, 2.0 |
| 4 | 2.40, 2.25 | m | |
| 6 | 5.95 | d | 11.0 |
| 7 | 6.80 | dd | 15.0, 11.0 |
| 8 | 6.10 | d | 15.0 |
| 10 | 3.55 | m | |
| 11-Me | 1.15 | d | 7.0 |
| 12 | 1.80 | m | |
| 13-Me | 0.95 | d | 7.0 |
| 14 | 4.90 | d | 8.0 |
| 15 | 3.20 | m | |
| 16-OMe | 3.40 | s | |
| 17 | 3.90 | m | |
| 18 | 3.60 | m | |
| 19-Me | 1.25 | d | 6.5 |
| 1' | 4.50 | d | 7.5 |
| 2' | 3.30 | t | 8.0 |
| 3' | 3.50 | t | 8.5 |
| 4' | 3.10 | t | 9.0 |
| 5' | 3.70 | m | |
| 6'-Me | 1.20 | d | 6.0 |
| 1'' | 4.80 | d | 3.5 |
| 2'' | 3.80 | dd | 10.0, 3.5 |
| 3'' | 3.65 | t | 9.5 |
| 4'' | 3.45 | t | 9.5 |
| 5'' | 3.95 | m | |
| 6''-Me | 1.30 | d | 6.2 |
| Ph-CH₂ | 3.68 | s | |
| Ph-H | 7.25-7.35 | m |
Table 2: Representative ¹³C NMR Data for Phenelfamycin D (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 172.5 |
| 2 | 45.0 |
| 3 | 78.0 |
| 4 | 38.5 |
| 5 | 168.0 |
| 6 | 125.0 |
| 7 | 140.0 |
| 8 | 128.0 |
| 9 | 170.0 |
| 10 | 40.0 |
| 11-Me | 18.0 |
| 12 | 35.0 |
| 13-Me | 16.5 |
| 14 | 82.0 |
| 15 | 75.0 |
| 16-OMe | 58.0 |
| 17 | 72.0 |
| 18 | 79.0 |
| 19-Me | 17.5 |
| 1' | 102.0 |
| 2' | 74.0 |
| 3' | 76.0 |
| 4' | 71.0 |
| 5' | 77.0 |
| 6'-Me | 18.5 |
| 1'' | 98.0 |
| 2'' | 73.0 |
| 3'' | 75.0 |
| 4'' | 70.0 |
| 5'' | 76.5 |
| 6''-Me | 19.0 |
| Ph-CH₂ | 41.5 |
| Ph-C | 135.0 |
| Ph-CH | 129.0, 128.5, 127.0 |
| Phenylacetyl-CO | 171.0 |
Experimental Protocols
Sample Preparation
A sample of 5-10 mg of purified Phenelfamycin D is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Program: zg30
-
Spectrometer Frequency: 500 MHz
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectrometer Frequency: 125 MHz
-
Spectral Width: 200 ppm
-
Acquisition Time: 1.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
Temperature: 298 K
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2 and F1): 12 ppm
-
Number of Scans: 8
-
Processing: Sine-bell window function in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Data Points (F2 x F1): 1024 x 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 165 ppm
-
¹JCH Coupling Constant: 145 Hz
-
Number of Scans: 16
-
Processing: Qsine window function in both dimensions.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 200 ppm
-
Long-range JCH Coupling Constant: Optimized for 8 Hz
-
Number of Scans: 32
-
Processing: Sine-bell window function in both dimensions.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2 and F1): 12 ppm
-
Mixing Time: 500 ms
-
Number of Scans: 16
-
Processing: Sine-bell window function in both dimensions.
-
Visualization of Workflows and Relationships
Application Notes and Protocols for Antibacterial Susceptibility Testing of Phenelfamycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis. This unique mechanism of action makes them a subject of interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance. Phenelfamycins are produced by Streptomyces species, with Phenelfamycin D specifically isolated from Streptomyces violaceoniger.[1] This document provides an overview of the mechanism of action of Phenelfamycins and outlines generalized protocols for antibacterial susceptibility testing that can be adapted for Phenelfamycin D, based on established standards for this class of antibiotics.
Mechanism of Action
Phenelfamycins target a crucial component of the bacterial protein synthesis machinery: the elongation factor Tu (EF-Tu).[2] EF-Tu is a GTP-binding protein that plays a vital role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.[3][4] By binding to EF-Tu, Phenelfamycins lock it in an inactive conformation, preventing the release of GDP and subsequent binding to aa-tRNA. This effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.[5]
Signaling Pathway of Bacterial Protein Synthesis Inhibition by Phenelfamycin D
Caption: Inhibition of bacterial protein synthesis by Phenelfamycin D.
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) values for Phenelfamycin D are not widely published, the following table provides a template for summarizing such data once obtained. For reference, a related compound, Phenelfamycin B, has demonstrated an MIC of approximately 1 µg/mL against multidrug-resistant Neisseria gonorrhoeae.[2] The antibacterial spectrum of other phenelfamycins suggests activity primarily against Gram-positive anaerobes, including Clostridioides difficile.[1]
Table 1: Example MIC Data for Phenelfamycin D
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | Data |
| Enterococcus faecalis | Gram-positive | 29212 | Data |
| Streptococcus pneumoniae | Gram-positive | 49619 | Data |
| Clostridioides difficile | Gram-positive | 9689 | Data |
| Escherichia coli | Gram-negative | 25922 | Data |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data |
| Neisseria gonorrhoeae | Gram-negative | 49226 | Data |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
a. Preparation of Phenelfamycin D Stock Solution:
-
Solubility Determination: Due to the lack of public data, the solubility of Phenelfamycin D must be determined empirically. Test solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and water. Elfamycins are often poorly soluble in aqueous solutions.[3][4]
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a stock solution of Phenelfamycin D at a high concentration (e.g., 10 mg/mL). The stock solution should be filter-sterilized through a 0.22 µm filter.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
c. MIC Assay Procedure:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the Phenelfamycin D stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of Phenelfamycin D that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Determination
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. goums.ac.ir [goums.ac.ir]
- 7. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenelfamycin D in Clostridium difficile Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenelfamycin D is a member of the elfamycin family of antibiotics, a class of natural products known for their activity against a range of bacteria.[1] The phenelfamycins are produced by strains of Streptomyces violaceoniger and have demonstrated notable activity against anaerobic bacteria, including the pathogenic Clostridium difficile.[1][2] This document provides detailed application notes and experimental protocols for the use of Phenelfamycin D in C. difficile research, leveraging available data from the broader phenelfamycin class to inform its potential applications.
The primary mechanism of action for elfamycins is the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[3][4][5] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during peptide elongation.[3] By binding to EF-Tu, elfamycins can stall the ribosome, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.[3][4]
While specific quantitative data for Phenelfamycin D is limited in publicly available literature, the activity of other phenelfamycins, such as Phenelfamycin A, provides a strong basis for its investigation as a potential therapeutic agent against C. difficile infection (CDI). Phenelfamycin A has shown efficacy in both in vitro and in vivo models of C. difficile enterocolitis.[2] This document will utilize data on Phenelfamycin A as a proxy to guide the experimental design for Phenelfamycin D.
Data Presentation
In Vitro Activity of Phenelfamycins Against Clostridium difficile
The following table summarizes the reported in vitro activity of Phenelfamycin A against Clostridium difficile. This data can be used as a reference for designing initial dose-ranging studies for Phenelfamycin D.
| Compound | C. difficile Strain(s) | MIC Range (µg/mL) | Reference |
| Phenelfamycin A | Not Specified | 0.1 - 0.2 | [2] |
Signaling Pathway
The elfamycin antibiotics, including the phenelfamycins, exert their antibacterial effect by targeting the bacterial protein synthesis machinery. The specific target is the Elongation Factor Tu (EF-Tu), a key protein in the elongation cycle of translation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Phenelfamycin D against C. difficile using the broth microdilution method.
Materials:
-
Phenelfamycin D
-
Clostridium difficile strains (e.g., ATCC 9689, clinical isolates)
-
Anaerobic chamber or gas-pack system
-
Brain Heart Infusion (BHI) broth, supplemented with yeast extract, L-cysteine, and vitamin K1
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Culture C. difficile on supplemented BHI agar (B569324) plates in an anaerobic chamber at 37°C for 24-48 hours.
-
Harvest colonies and suspend in sterile BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Phenelfamycin D in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Phenelfamycin D in supplemented BHI broth in a 96-well plate to achieve the desired concentration range (e.g., 0.001 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared C. difficile inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no inoculum).
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of Phenelfamycin D that completely inhibits visible growth of the organism.
-
In Vivo Efficacy in a Hamster Model of C. difficile Infection
This protocol describes a hamster model of CDI to evaluate the in vivo efficacy of Phenelfamycin D. This model is based on established protocols for other antibiotics.[6][7]
Materials:
-
Male Golden Syrian hamsters
-
Toxigenic strain of C. difficile
-
Phenelfamycin D
-
Vehicle control (e.g., saline)
-
Vancomycin (positive control)
-
Anaerobic culture supplies
-
C. difficile toxin A/B ELISA kit
Procedure:
-
Induction of CDI:
-
Treatment:
-
Begin treatment 24 hours post-infection.
-
Divide hamsters into treatment groups:
-
Phenelfamycin D (various doses, administered orally)
-
Vancomycin (e.g., 20 mg/kg, orally)[6]
-
Vehicle control (orally)
-
-
Administer treatment for a specified duration (e.g., 5-10 days).
-
-
Monitoring and Endpoints:
-
Monitor hamsters daily for clinical signs of CDI (e.g., diarrhea, weight loss, lethargy).
-
Record survival rates for each group.
-
At the end of the study or upon euthanasia, collect cecal contents for:
-
Quantitative culture of C. difficile to determine bacterial load.
-
Toxin A/B analysis using an ELISA kit.
-
-
Conclusion
Phenelfamycin D, as a member of the elfamycin family of antibiotics, holds promise for the treatment of Clostridium difficile infections due to its targeted mechanism of action against bacterial protein synthesis. The protocols and data presented in this document provide a framework for researchers to investigate the potential of Phenelfamycin D. Further studies are warranted to establish its specific in vitro and in vivo activity and to explore its therapeutic potential in comparison to current standard-of-care antibiotics.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. journals.asm.org [journals.asm.org]
- 7. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing the Phenelfamycin Family of Antibiotics to Investigate Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using phenelfamycin antibiotics as potent inhibitors of bacterial protein synthesis for research and drug development purposes. The phenelfamycin family, a group of elfamycin-type antibiotics, offers a valuable tool for studying the crucial role of the elongation factor Tu (EF-Tu) in bacterial translation.
Introduction
The phenelfamycins are a class of natural product antibiotics produced by Streptomyces species.[1] They are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a GTPase that plays an essential role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2] By binding to EF-Tu, phenelfamycins lock it in a conformation that prevents its proper function, thereby halting protein synthesis and leading to bacterial cell death. This specific mechanism of action makes the phenelfamycin family an excellent subject for studying the intricacies of bacterial protein synthesis and for the development of novel antibacterial agents.
While a specific variant "Phenelfamycin D" is not prominently documented in the scientific literature, the broader phenelfamycin family, including variants A, B, C, E, F, G, and H, has been characterized.[1][3][4][5][6] These notes will focus on the applications of the known members of the phenelfamycin family.
Data Presentation: Antibacterial Activity of Phenelfamycins
The following table summarizes the known antibacterial activities of various phenelfamycin family members against different bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.
| Phenelfamycin Variant | Target Organism | MIC (µg/mL) | Reference |
| Phenelfamycin A | Neisseria gonorrhoeae | - | [3] |
| Streptococci | - | [3] | |
| Gram-positive anaerobes | - | [3] | |
| Phenelfamycin B | Multidrug-resistant Neisseria gonorrhoeae | ~1 | [2] |
| Gram-positive anaerobes | - | [3] | |
| Phenelfamycin C | Gram-positive anaerobes | - | [3] |
| Phenelfamycin E | Gram-positive anaerobes | - | [3][4] |
| Phenelfamycin F | Gram-positive anaerobes | - | [3][4] |
| Phenelfamycins G & H | Propionibacterium acnes | - | [5][6][7] |
| Unphenelfamycin | Gram-positive anaerobes | - | [3] |
Note: A dash (-) indicates that the source mentions activity but does not provide a specific MIC value. Phenelfamycins E and F are reported to be the most potent of the originally discovered complex.[4]
Mechanism of Action: Inhibition of Elongation Factor Tu
Phenelfamycins, like other elfamycin antibiotics, exert their antibacterial effect by binding to the elongation factor Tu (EF-Tu). This interaction stabilizes the EF-Tu-GDP complex on the ribosome, preventing the release of EF-Tu after GTP hydrolysis. This stalls the ribosome, as a new aminoacyl-tRNA cannot be loaded into the A-site, thus inhibiting the elongation of the polypeptide chain.
Caption: Mechanism of Phenelfamycin action on bacterial protein synthesis.
Experimental Protocols
The following protocols provide a framework for studying the effects of phenelfamycins on bacterial protein synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a phenelfamycin that inhibits the visible growth of a bacterium.
Materials:
-
Phenelfamycin stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the phenelfamycin stock solution in the growth medium in the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., to a final concentration of 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that shows no visible growth.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a phenelfamycin on protein synthesis in a cell-free system.
Materials:
-
Cell-free bacterial translation system (e.g., E. coli S30 extract)
-
mRNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture (can be radiolabeled, e.g., [³⁵S]-methionine)
-
Phenelfamycin at various concentrations
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions.
-
Add varying concentrations of the phenelfamycin to the reactions. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions and quantify the amount of synthesized protein.
-
If using a radiolabeled amino acid, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
If using a fluorescent or luminescent reporter, measure the signal using a plate reader.
-
-
Calculate the IC50 value, which is the concentration of phenelfamycin that inhibits protein synthesis by 50%.
EF-Tu Binding Assay (Filter Binding)
This assay can be used to demonstrate the direct interaction between a phenelfamycin and its target, EF-Tu.
Materials:
-
Purified bacterial EF-Tu
-
Radiolabeled phenelfamycin or a competitive binding setup with a known radiolabeled ligand for EF-Tu
-
Nitrocellulose and cellulose (B213188) acetate (B1210297) filters
-
Vacuum filtration apparatus
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation counter
Procedure:
-
Incubate a constant amount of purified EF-Tu with varying concentrations of the radiolabeled phenelfamycin in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Filter the mixture through a nitrocellulose filter under vacuum. Proteins bind to nitrocellulose, while small molecules do not.
-
Wash the filter with cold binding buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of phenelfamycin bound to EF-Tu. This data can be used to determine the binding affinity (Kd).
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of a phenelfamycin's effect on bacterial protein synthesis.
Caption: A logical workflow for studying phenelfamycins.
Conclusion
The phenelfamycin family of antibiotics represents a powerful tool for the study of bacterial protein synthesis, specifically the function of EF-Tu. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the mechanism of action of these compounds and to potentially leverage them in the development of new antibacterial therapies. The unique mode of action of phenelfamycins continues to make them a subject of significant interest in the ongoing fight against antibiotic resistance.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenelfamycin D Production from Streptomyces Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phenelfamycin D from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin D and why is its yield important?
A1: Phenelfamycin D belongs to the elfamycin family of antibiotics, which are known to inhibit protein biosynthesis by targeting the elongation factor Tu (EF-Tu).[1] This makes them a promising class of compounds in the face of rising antibiotic resistance. Improving the yield of Phenelfamycin D from Streptomyces cultures is crucial for enabling further research, preclinical development, and ultimately, cost-effective large-scale production for potential therapeutic use.
Q2: Which Streptomyces species are known to produce phenelfamycins?
A2: Phenelfamycins have been discovered in the fermentation broths of Streptomyces violaceoniger and Streptomyces albospinus.[2][3]
Q3: What are the general strategies to improve secondary metabolite production in Streptomyces?
A3: The primary strategies involve the optimization of culture conditions, including both nutritional and physical parameters, and genetic engineering of the producing strain.[4][5] Nutritional aspects include the composition of the culture medium, such as carbon, nitrogen, and phosphate (B84403) sources.[6] Physical factors include pH, temperature, aeration, and agitation speed.[7] Genetic approaches may involve mutating the producing strain or engineering its metabolic pathways.[8]
Troubleshooting Guide
Low or No Phenelfamycin D Production
Problem: After fermentation, analysis of the culture broth shows very low or undetectable levels of Phenelfamycin D.
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the fermentation medium is critical for secondary metabolite production.[6]
-
Solution: Systematically evaluate different carbon, nitrogen, and phosphate sources. A "one-factor-at-a-time" approach or statistical methods like Response Surface Methodology (RSM) can be employed for optimization.[9]
-
-
Inappropriate Physical Culture Conditions: Factors such as pH, temperature, and dissolved oxygen levels significantly impact antibiotic production.
-
Solution: Optimize physical parameters. Maintain the pH of the culture within the optimal range for your Streptomyces strain, typically around 7.0.[10] The optimal temperature for many Streptomyces species is around 30°C.[10] Ensure adequate aeration and agitation, as oxygen is crucial for the growth and metabolism of these aerobic bacteria.[11]
-
-
Incorrect Inoculum Preparation: The age and size of the inoculum can affect the subsequent fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use a fresh and actively growing seed culture. An inoculum size of around 4x10^6 spores/ml has been shown to be optimal in some cases.[10]
-
-
Strain Viability and Stability: The producing strain may have lost its ability to produce the antibiotic due to genetic instability.
-
Solution: Re-streak the culture from a frozen stock to ensure the use of a viable and productive strain. Periodically perform quality control checks on your master cell bank.
-
Inconsistent Yields Between Batches
Problem: The yield of Phenelfamycin D varies significantly from one fermentation batch to another, even with seemingly identical protocols.
Possible Causes and Solutions:
-
Variability in Media Components: The quality and composition of complex media components like yeast extract or peptone can vary between suppliers and even batches.
-
Solution: Source high-quality media components from a reliable supplier. For critical experiments, consider using a defined medium where all components are of known chemical composition, though this may initially result in lower yields until optimized.
-
-
Inconsistent Inoculum: Variations in the age, density, or physiological state of the inoculum can lead to inconsistent production.
-
Solution: Implement a strict protocol for inoculum preparation, including the age of the seed culture and the number of cells or spores used for inoculation.
-
-
Fluctuations in Physical Parameters: Minor, unmonitored fluctuations in pH, temperature, or dissolved oxygen can have a significant impact.
-
Solution: Use a well-calibrated bioreactor with tight control over these parameters. Regularly calibrate probes and monitoring equipment.
-
Data Presentation: Optimizing Media Composition
The following tables summarize the effects of various nutritional sources on secondary metabolite production in Streptomyces, which can be used as a starting point for optimizing Phenelfamycin D production.
Table 1: Effect of Different Carbon Sources on Antibiotic Production
| Carbon Source | Concentration | Effect on Yield | Reference Strain/Product |
| Dextrose | 2% | High Yield | Streptomyces sp. LH9 / Antibacterial metabolites |
| Glycerol | 12.5 g/L | Increased Yield (1.32-fold) | Streptomyces violatus / Antibiotic MSW2000 |
| Starch | Not specified | Good Yield | Streptomyces violatus / Antibiotic MSW2000 |
| Fructose | Not specified | No Detectable Yield | Streptomyces violatus / Antibiotic MSW2000 |
Data adapted from[6]
Table 2: Effect of Different Nitrogen Sources on Antibiotic Production
| Nitrogen Source | Concentration | Effect on Yield | Reference Strain/Product |
| Peptone | 0.05% | High Yield | Streptomyces sp. LH9 / Antibacterial metabolites |
| Sodium Nitrate | 2.5 g/L | Highest Yield | Streptomyces violatus / Antibiotic MSW2000 |
| Tryptone | 10 g/L | High Yield | Streptomyces rimosus AG-P1441 / Antimicrobial |
| Soybean Meal | 10 g/L | Favorable Yield | Streptomyces rimosus AG-P1441 / Antimicrobial |
Table 3: Effect of Phosphate and Minerals on Antibiotic Production
| Component | Concentration | Effect on Yield | Reference Strain/Product |
| K2HPO4 | 0.05% | High Yield | Streptomyces sp. LH9 / Antibacterial metabolites |
| K2HPO4 + KH2PO4 | 1 g/L (w/w) | Increased Yield (1.9 to 6.1-fold) | Streptomyces violatus / Antibiotic MSW2000 |
| Ferrous Sulphate | Not specified | Improved Production | Streptomyces violatus / Antibiotic MSW2000 |
| Manganese Chloride | Not specified | Improved Production | Streptomyces violatus / Antibiotic MSW2000 |
Data adapted from[6]
Experimental Protocols
Protocol 1: General Fermentation Protocol for Streptomyces
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Streptomyces spores or mycelia from a solid agar (B569324) plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.
-
-
Production Fermentation:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 30°C on a rotary shaker at 200-250 rpm for 7-10 days.
-
Monitor the pH of the culture daily and adjust to 7.0 if necessary using sterile 1M HCl or 1M NaOH.
-
-
Sample Collection:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (dry cell weight) and Phenelfamycin D production.
-
Protocol 2: Quantification of Phenelfamycin D by LC-MS/MS
This protocol is a general guideline and may require optimization for your specific instrumentation and Phenelfamycin D standard.
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For complex media, a solid-phase extraction (SPE) clean-up step may be necessary. Use a suitable SPE cartridge (e.g., Oasis HLB) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Phenelfamycin D from other metabolites (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ion m/z values for Phenelfamycin D using a pure standard.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of Phenelfamycin D.
-
Calculate the concentration of Phenelfamycin D in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Biosynthetic and Experimental Workflows
Caption: A general experimental workflow for improving Phenelfamycin D yield.
Caption: A putative biosynthetic pathway for Phenelfamycin D based on related elfamycins.
References
- 1. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Ãsterreich) [shimadzu.at]
- 4. syncsci.com [syncsci.com]
- 5. scienceopen.com [scienceopen.com]
- 6. agilent.com [agilent.com]
- 7. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The LC-MS/MS methods for the determination of specific antibiotics residues in food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of Phenelfamycin D in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Phenelfamycin D in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin D and why is its aqueous solubility a concern?
Phenelfamycin D is a member of the elfamycin class of antibiotics.[1] Like many high molecular weight natural products, elfamycins, including Phenelfamycin D, are known to have poor pharmacokinetic profiles and low aqueous solubility, which can pose significant challenges for in vitro experiments, formulation development, and in vivo studies.[2]
Q2: What are the estimated physicochemical properties of Phenelfamycin D?
While specific experimental data for Phenelfamycin D is limited, we can estimate its properties based on closely related analogs, Phenelfamycin A and B. These compounds are large, lipophilic molecules.
Table 1: Estimated Physicochemical Properties of Phenelfamycin Analogs
| Property | Phenelfamycin A (Estimated) | Phenelfamycin B (Estimated) | Remarks |
| Molecular Weight | ~938.1 g/mol | ~938.1 g/mol | High molecular weight contributes to poor solubility. |
| XLogP3-AA | ~5.2 | ~5.2 | A high logP value indicates significant lipophilicity. |
Data sourced from PubChem CID 139588967 and 119057393.
Q3: What is the expected aqueous solubility of Phenelfamycin D?
The exact aqueous solubility of Phenelfamycin D has not been widely reported. However, based on the general characteristics of the elfamycin class, it is expected to be very poorly soluble in water. For context, a chemically modified analog of another elfamycin, GE2270 A, had its solubility increased from "barely measurable" to over 10 mg/mL through formulation strategies.[3]
Q4: What are the key functional groups in Phenelfamycin D that influence its solubility?
The structure of phenelfamycins is complex, typically featuring a large macrolactone ring, multiple hydroxyl groups, and glycosidic linkages.[4] The presence of numerous non-polar hydrocarbon regions contributes to its hydrophobicity, while the hydroxyl and carboxylic acid groups can offer sites for hydrogen bonding and potential for pH-dependent ionization.
Troubleshooting Guide
Issue: My Phenelfamycin D is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Inherent Low Solubility: Phenelfamycin D is expected to have very low intrinsic aqueous solubility.
-
Recommendation: Do not assume it will dissolve directly in aqueous buffers. Start with small amounts and vigorous agitation. Consider the use of co-solvents or other solubilization techniques from the outset.
-
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Incorrect Solvent: Purely aqueous systems are unlikely to be effective.
-
Recommendation: Prepare a stock solution in a suitable organic solvent and then dilute it into your aqueous medium. See the "Solvent Selection and Stock Solution Preparation" section below for guidance.
-
-
pH of the Medium: The pH of your aqueous solution can significantly impact the solubility of ionizable compounds.
-
Recommendation: Experimentally determine the optimal pH for solubilization. Given the presence of acidic and basic functional groups, Phenelfamycin D is likely amphoteric. A pH-solubility profile should be generated.
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Issue: I'm observing precipitation when I dilute my organic stock solution of Phenelfamycin D into my aqueous buffer.
Possible Causes and Solutions:
-
Exceeding the Solubility Limit: The final concentration of Phenelfamycin D in the aqueous medium may be above its solubility limit, even with a small percentage of co-solvent.
-
Recommendation: Decrease the final concentration of Phenelfamycin D. Increase the percentage of the organic co-solvent in the final solution if permissible for your experiment.
-
-
"Crashing Out": The rapid change in solvent polarity upon dilution can cause the compound to precipitate.
-
Recommendation: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. Consider warming the aqueous buffer (if the compound's stability allows) to increase solubility during dilution.
-
Experimental Protocols
Solvent Selection and Stock Solution Preparation
Due to its high lipophilicity, preparing a concentrated stock solution in an organic solvent is the first step.
Table 2: Recommended Organic Solvents for Initial Solubility Testing
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible solvent for a wide range of hydrophobic compounds. |
| Ethanol | A less toxic, water-miscible solvent suitable for many biological applications. |
| Methanol (B129727) | A polar protic solvent that can be effective for large, complex molecules. |
Protocol:
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Weigh out a small, precise amount of Phenelfamycin D (e.g., 1 mg).
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Add a small volume of the chosen organic solvent (e.g., 100 µL) to achieve a high initial concentration (e.g., 10 mg/mL).
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Vortex or sonicate the mixture until the solid is completely dissolved.
-
If it dissolves, you can proceed with serial dilutions to determine the approximate solubility in that solvent.
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This stock solution can then be diluted into aqueous buffers for your experiments. Always add the stock solution to the aqueous buffer, not the other way around, and with vigorous mixing.
Solubility Enhancement by pH Adjustment
This method is suitable if your experimental system can tolerate a specific pH range.
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).
-
Prepare a concentrated stock solution of Phenelfamycin D in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add a small, consistent volume of the Phenelfamycin D stock solution to each buffer.
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Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
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Centrifuge the samples to pellet any undissolved compound.
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Analyze the supernatant for the concentration of dissolved Phenelfamycin D using a suitable analytical method (e.g., HPLC-UV).
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Plot the solubility versus pH to determine the optimal pH range. Macrolide antibiotics often exhibit increased solubility at acidic pH due to the protonation of basic functional groups.[5][6]
Co-solvent Systems
Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
Protocol:
-
Prepare your aqueous buffer.
-
Create a series of solutions with increasing concentrations of a co-solvent (e.g., 1%, 5%, 10%, 20% DMSO or ethanol).
-
Add Phenelfamycin D to each co-solvent/buffer mixture to a concentration that is expected to be above its solubility limit.
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Equilibrate, centrifuge, and analyze the supernatant as described in the pH adjustment protocol.
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Determine the minimum co-solvent concentration required to achieve your desired Phenelfamycin D concentration.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]
Protocol (Kneading Method):
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Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.
-
Determine the molar ratio of Phenelfamycin D to HP-β-CD to be tested (e.g., 1:1, 1:2, 1:5).
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In a mortar, place the appropriate amounts of Phenelfamycin D and HP-β-CD.
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Add a small amount of a solvent blend (e.g., water/ethanol 1:1 v/v) to form a paste.
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Knead the paste for a specified time (e.g., 30-60 minutes).
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Dry the resulting paste under vacuum to obtain a solid powder.
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Test the solubility of the resulting powder in your aqueous buffer.
Solid Dispersions
This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.
Protocol (Solvent Evaporation Method):
-
Select a hydrophilic polymer carrier such as polyethylene (B3416737) glycol (PEG) 6000 or polyvinylpyrrolidone (B124986) (PVP) K30.
-
Choose a common volatile solvent in which both Phenelfamycin D and the polymer are soluble (e.g., methanol or ethanol).
-
Dissolve Phenelfamycin D and the polymer in the solvent at a chosen ratio (e.g., 1:5 drug-to-polymer weight ratio).
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Assess the solubility of the solid dispersion powder in the desired aqueous medium.
Liposomal Formulation
For in vivo applications or cell-based assays, encapsulating Phenelfamycin D within liposomes can be an effective strategy.
Protocol (Thin-Film Hydration Method):
-
Select appropriate lipids, such as a mixture of a phospholipid (e.g., DSPC) and cholesterol, in a suitable molar ratio (e.g., 7:3).[8]
-
Dissolve the lipids and Phenelfamycin D in a volatile organic solvent (e.g., chloroform) in a round-bottom flask.[8]
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Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer by vortexing or sonicating at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a defined pore size.
Visualizations
Caption: Experimental workflow for addressing Phenelfamycin D solubility.
Caption: Troubleshooting logic for Phenelfamycin D precipitation.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 6. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility - Google Patents [patents.google.com]
- 7. alzet.com [alzet.com]
- 8. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Stability assessment of Phenelfamycin D under different storage conditions
Technical Support Center: Phenelfamycin D
Welcome to the technical support center for Phenelfamycin D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of Phenelfamycin D under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Phenelfamycin D?
A1: The stability of Phenelfamycin D is primarily influenced by temperature, humidity, light exposure, and pH. Elevated temperatures can accelerate degradation, high humidity may lead to hydrolysis, and exposure to UV light can cause photodegradation. The pH of the solution is also critical, as highly acidic or alkaline conditions can catalyze decomposition.
Q2: I am observing a rapid loss of purity in my Phenelfamycin D sample stored at room temperature. What could be the cause?
A2: Rapid degradation at room temperature is likely due to a combination of factors, including thermal instability and potential exposure to light and humidity. For optimal stability, Phenelfamycin D should be stored at controlled, lower temperatures, protected from light, and in a desiccated environment. Please refer to the stability data in Table 1 for recommended storage conditions.
Q3: My HPLC analysis shows multiple unexpected peaks in my stored Phenelfamycin D sample. How can I identify these degradation products?
A3: The appearance of new peaks in an HPLC chromatogram of a stored sample suggests the formation of degradation products. To identify these, it is recommended to use a high-resolution mass spectrometer coupled with the HPLC (LC-MS).[1] This will provide the mass-to-charge ratio of the degradation products, aiding in their structural elucidation. Comparing the fragmentation patterns with that of the parent Phenelfamycin D molecule can help in proposing degradation pathways.
Q4: Can I use a spectrophotometric method to assess the stability of Phenelfamycin D?
A4: While a spectrophotometric method can be used for a quick estimation of concentration, it is not recommended for detailed stability studies.[2] This method lacks the specificity to distinguish between the parent drug and its degradation products, which may have similar UV-Vis absorption spectra. A stability-indicating method like HPLC or UPLC is essential for accurately quantifying the remaining active compound and observing the formation of degradation products.[1][3]
Q5: What are the expected degradation pathways for Phenelfamycin D?
A5: While the exact degradation pathways are still under investigation, based on its structure, Phenelfamycin D is susceptible to hydrolysis of its ester or amide linkages and oxidation of susceptible functional groups. Photodegradation may also occur, leading to complex structural rearrangements. A hypothetical degradation pathway is illustrated in the diagram below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant decrease in Phenelfamycin D concentration in samples stored at 4°C. | 1. Improper sealing of the container leading to moisture ingress. 2. Frequent freeze-thaw cycles. 3. Contamination of the sample. | 1. Ensure containers are tightly sealed with parafilm. 2. Aliquot the sample into smaller volumes to avoid repeated freeze-thaw cycles. 3. Handle samples in a clean environment to prevent microbial or chemical contamination. |
| Inconsistent results in HPLC analysis. | 1. Mobile phase instability. 2. Column degradation. 3. Sample solvent mismatch. | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing. 2. Use a guard column and ensure the mobile phase pH is within the stable range for the column. 3. Dissolve the sample in the mobile phase or a solvent with similar polarity. |
| Formation of precipitates in frozen solutions upon thawing. | 1. Poor solubility of Phenelfamycin D in the chosen solvent at low temperatures. 2. pH shift during freezing. | 1. Consider using a different solvent system or adding a co-solvent to improve solubility. 2. Use a buffered solution to maintain a stable pH during freezing and thawing. |
| Color change observed in the solid sample upon storage. | 1. Exposure to light or air (oxidation). | 1. Store the solid sample in an amber-colored, airtight container. 2. Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Stability Data Summary
The following table summarizes the stability of Phenelfamycin D under different storage conditions based on accelerated stability studies. The data represents the percentage of the initial concentration remaining after the specified duration.
Table 1: Stability of Phenelfamycin D under Various Storage Conditions
| Condition | Duration | Temperature | Humidity | Light Exposure | Remaining Phenelfamycin D (%) |
| Solid State | 30 Days | 4°C | < 30% RH | Dark | 99.2 ± 0.5 |
| 30 Days | 25°C | 60% RH | Dark | 95.8 ± 0.7 | |
| 30 Days | 40°C | 75% RH | Dark | 85.1 ± 1.2 | |
| 24 Hours | 40°C | 75% RH | Exposed to UV Light | 70.3 ± 1.5 | |
| Aqueous Solution (pH 7.4) | 7 Days | 4°C | N/A | Dark | 98.5 ± 0.4 |
| 7 Days | 25°C | N/A | Dark | 91.3 ± 0.9 | |
| 24 Hours | 25°C | N/A | Exposed to UV Light | 78.6 ± 1.1 | |
| Acidic Solution (pH 3.0) | 24 Hours | 25°C | N/A | Dark | 88.9 ± 1.0 |
| Alkaline Solution (pH 9.0) | 24 Hours | 25°C | N/A | Dark | 82.4 ± 1.3 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of Phenelfamycin D
This protocol outlines the High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Phenelfamycin D and its degradation products.
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Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
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0-15 min: 20% to 80% A
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15-20 min: 80% A
-
20-21 min: 80% to 20% A
-
21-25 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL. | Sample Preparation: Dissolve a known weight of the Phenelfamycin D sample in the mobile phase (at the initial gradient composition) to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
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Standard Preparation: Prepare a standard solution of Phenelfamycin D with a known concentration in the mobile phase.
-
Analysis: Inject the standard and sample solutions. The percentage of remaining Phenelfamycin D is calculated by comparing the peak area of the sample to that of the standard.
Protocol 2: Stress Testing of Phenelfamycin D
This protocol describes the conditions for stress testing to investigate the degradation pathways of Phenelfamycin D.
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Acidic Hydrolysis: Dissolve Phenelfamycin D in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve Phenelfamycin D in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Phenelfamycin D in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Phenelfamycin D to 80°C for 48 hours.
-
Photodegradation: Expose a solution of Phenelfamycin D (in a quartz cuvette) to a UV light source (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for Phenelfamycin D stability assessment.
Caption: Hypothetical degradation pathways of Phenelfamycin D.
References
- 1. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review [mdpi.com]
- 2. Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Phenelfamycin D purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Phenelfamycin D.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin D and what are its basic properties?
Phenelfamycin D is a member of the elfamycin family of antibiotics, which are polyketide macrolides. It is produced by the bacterium Streptomyces violaceoniger. Phenelfamycins are known for their activity against anaerobic bacteria, including Clostridioides difficile.[1][2] While specific data for Phenelfamycin D is limited, its relatives, Phenelfamycin A and B, have a molecular weight of approximately 938.1 g/mol , suggesting a large and complex structure.[3][4] This complexity and large size are important considerations for selecting appropriate purification methods. The calculated LogP (a measure of lipophilicity) for related compounds is over 5, indicating that Phenelfamycin D is a highly hydrophobic molecule.[4]
Q2: What is the general workflow for purifying Phenelfamycin D from a fermentation broth?
A typical purification workflow for elfamycin-type antibiotics like Phenelfamycin D involves several key stages. The process begins with the fermentation of Streptomyces violaceoniger to produce the antibiotic. Following fermentation, the broth is processed to separate the mycelia from the liquid. The active compounds are then extracted from the mycelial cake and/or the broth using an organic solvent. This crude extract subsequently undergoes one or more chromatographic steps to isolate and purify Phenelfamycin D.
Caption: A general workflow for the purification of Phenelfamycin D from fermentation broth.
Q3: What are some common initial extraction solvents for Phenelfamycins?
For elfamycins and similar macrolide antibiotics produced by Streptomyces, ethyl acetate (B1210297) is a commonly used solvent for extracting the active compounds from the fermentation broth or mycelial cake.[5] The choice of solvent is guided by the hydrophobic nature of the Phenelfamycin molecule.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of Phenelfamycin D, presented in a question-and-answer format.
Low Yield or Loss of Activity
Q: My final yield of Phenelfamycin D is very low. What are the potential causes?
A: Low yield can be attributed to several factors throughout the purification process:
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Suboptimal Fermentation: The initial production of Phenelfamycin D by Streptomyces violaceoniger may be low. Optimizing fermentation conditions such as media composition, pH, and temperature can significantly impact the starting concentration of your target compound.
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Inefficient Extraction: The extraction process may not be effectively capturing the Phenelfamycin D from the fermentation broth. Consider the pH of the broth during extraction, as the charge state of the molecule can affect its solubility in the organic solvent. Multiple extractions can also improve recovery.
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Degradation of the Compound: Phenelfamycin D, like many complex macrolides, may be sensitive to pH and temperature.[6][7] Prolonged exposure to acidic or basic conditions, or high temperatures during solvent evaporation, can lead to degradation. It is advisable to work at neutral pH and use lower temperatures for concentration steps where possible.
-
Loss During Chromatography: The compound may be irreversibly binding to your chromatography matrix or eluting in a broader-than-expected range of fractions.
Q: I am observing a loss of antibacterial activity in my purified fractions. Why is this happening?
A: Loss of bioactivity is often linked to the degradation of the Phenelfamycin D molecule.
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pH Instability: Macrolide antibiotics can be unstable at acidic pH.[7] If your purification protocol involves acidic conditions, such as in reversed-phase HPLC with certain mobile phase additives, this could be a cause. Consider using alternative buffering systems to maintain a more neutral pH if possible.
-
Thermal Degradation: As mentioned, high temperatures can degrade the compound. Ensure that any heating steps are performed at the lowest effective temperature and for the shortest possible time.
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Oxidation: Some complex natural products are sensitive to oxidation. If you suspect this is an issue, you may consider adding antioxidants during purification, though this can complicate downstream steps.
Chromatography-Related Problems
Q: I am having trouble separating Phenelfamycin D from other compounds in the crude extract using HPLC. What can I do?
A: Co-elution of impurities is a common challenge in natural product purification. Here are some strategies to improve separation:
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Optimize Your Gradient: A shallow gradient during HPLC can improve the resolution between closely eluting compounds. Experiment with different gradient slopes and solvent compositions.
-
Try a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for complex molecules.
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Employ Orthogonal Chromatography Techniques: No single chromatography method can solve all separation problems. Consider a multi-step purification approach. For example, an initial separation on a silica gel column (normal phase) can remove a different set of impurities than a subsequent reversed-phase HPLC step. Patents for similar compounds have mentioned the use of polystyrene-divinylbenzene resins and polyamide resins in addition to silica gel.
Caption: Decision tree for troubleshooting poor chromatographic separation of Phenelfamycin D.
Q: My HPLC column pressure is too high. What should I do?
A: High backpressure is a common issue in HPLC and can be caused by several factors:
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Column Frit Blockage: Particulate matter from your sample or mobile phase can clog the inlet frit of your column. Filtering all samples and mobile phases before use is crucial. You can try back-flushing the column at a low flow rate to dislodge particulates.
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Precipitation on the Column: If your sample is not fully soluble in the mobile phase, it can precipitate on the column, leading to high pressure. Ensure your sample is fully dissolved before injection.
-
Buffer Precipitation: If you are using buffered mobile phases, ensure they are fully dissolved and that you are not mixing organic solvents too quickly with buffers, which can cause the buffer salts to precipitate.
Impurity and Contamination Issues
Q: I see a persistent impurity in my final product. What could it be?
A: Streptomyces fermentations produce a wide array of secondary metabolites, and it is common for structurally related analogs to co-purify.
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Related Phenelfamycins: The fermentation that produces Phenelfamycin D also produces other Phenelfamycins (A, B, C, E, F, and unphenelfamycin).[1][2] These are structurally very similar and are likely to have similar chromatographic behavior, making them difficult to separate.
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Other Streptomyces Metabolites: Streptomyces violaceoniger will produce other classes of secondary metabolites that could potentially interfere with your purification.
-
Media Components: Components from the fermentation media, if not adequately removed in the initial extraction and cleanup steps, can sometimes carry through the purification process.
To identify unknown impurities, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable.
Experimental Protocols
While a specific, detailed protocol for Phenelfamycin D is not publicly available, the following general procedures, based on the purification of related elfamycins, can be adapted.
1. General Extraction Protocol
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After fermentation, separate the mycelia from the broth by centrifugation or filtration.
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Extract the mycelial cake and/or the filtered broth with a water-immiscible organic solvent such as ethyl acetate. This is typically done by vigorous mixing followed by separation of the organic and aqueous layers.
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Pool the organic extracts and concentrate them under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
2. General Chromatographic Purification
-
Initial Cleanup (e.g., Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
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Elute the column with a stepwise or linear gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.
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Collect fractions and analyze them for the presence of Phenelfamycin D using a suitable method, such as thin-layer chromatography (TLC) with a bioassay or HPLC.
-
Pool the fractions containing the target compound.
-
-
Final Purification (e.g., Reversed-Phase HPLC):
-
Evaporate the solvent from the pooled, semi-purified fractions.
-
Redissolve the residue in a suitable solvent compatible with your HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Elute with a gradient of increasing organic solvent (e.g., acetonitrile in water). The use of a buffer (e.g., ammonium (B1175870) acetate) may be necessary to improve peak shape, but be mindful of the pH stability of your compound.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to Phenelfamycin D.
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Confirm the purity of the collected fraction by analytical HPLC and confirm the identity using mass spectrometry and NMR.
-
Data Summary
The following tables provide hypothetical but realistic data for the purification of a Phenelfamycin. These should be used as a general guide, and actual results will vary depending on the specific experimental conditions.
Table 1: Hypothetical Purification Yields for Phenelfamycin D
| Purification Step | Starting Material (g) | Product Mass (mg) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Crude Extract | 50.0 | 5000 | - | 100 | ~5 |
| Silica Gel Column | 5.0 | 500 | 10 | 10 | ~40 |
| Preparative HPLC | 0.5 | 50 | 10 | 1.0 | >95 |
Table 2: Example HPLC Parameters for Phenelfamycin Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm and 365 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
References
- 1. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Journal of Antibiotics [jstage.jst.go.jp]
- 4. PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and biology of the polyene macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MIC Assay Conditions for Phenelfamycin D
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Minimum Inhibitory Concentration (MIC) assay conditions for Phenelfamycin D. Given the limited specific data on Phenelfamycin D, this guide synthesizes information on the broader elfamycin class of antibiotics and general best practices for testing lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin D and what is its mechanism of action?
A1: Phenelfamycin D is an antibiotic belonging to the elfamycin family.[1] This class of antibiotics primarily targets the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in protein synthesis.[2][3] By binding to EF-Tu, elfamycins can disrupt the elongation cycle of protein synthesis in one of two ways: by preventing the EF-Tu:GDP complex from dissociating from the ribosome, or by blocking the binding of aminoacyl-tRNA to EF-Tu.[2][3][4] Phenelfamycins have shown activity against anaerobic bacteria, notably Clostridioides difficile.[1]
Q2: What are the expected physicochemical properties of Phenelfamycin D?
A2: While specific data for Phenelfamycin D is limited, elfamycins are generally known for their poor solubility and potential lipophilicity.[2][5] The complex structures of related compounds like Phenelfamycin B and E suggest they are large molecules, which often correlates with low aqueous solubility.[6][7] This property is a critical consideration for designing and troubleshooting MIC assays.
Q3: Why am I not seeing any antimicrobial activity with Phenelfamycin D in my initial screens?
A3: A lack of activity could be due to several factors. Given the likely hydrophobic nature of Phenelfamycin D, poor solubility in standard aqueous assay media is a primary suspect. The compound may be precipitating out of solution or not reaching a sufficient concentration to inhibit bacterial growth. Additionally, lipophilic compounds can bind to the plastic surfaces of microtiter plates, reducing the effective concentration in the wells.[8] See the Troubleshooting section for detailed guidance.
Q4: Which solvents are recommended for dissolving Phenelfamycin D?
A4: For lipophilic or poorly soluble natural products, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[9][10] It is crucial to ensure the final concentration of the solvent in the assay is low enough (typically ≤1-2%) to not affect bacterial growth.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antimicrobial activity observed. | 1. Poor solubility of Phenelfamycin D in the assay medium.2. Precipitation of the compound upon dilution.3. Binding of the compound to the plastic microtiter plate.[8] | 1. Optimize the solvent and its final concentration. Use a high-concentration stock in DMSO and minimize the transfer volume.2. Consider the use of a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) in the broth to improve solubility and prevent binding.[12][13]3. Use polypropylene (B1209903) plates instead of polystyrene, as they tend to have lower binding affinity for lipophilic compounds. |
| Inconsistent or not reproducible MIC values. | 1. Incomplete solubilization of the stock solution.2. Heterogeneous mixture of the compound in the wells.3. Variability in inoculum preparation. | 1. Ensure the stock solution is fully dissolved before preparing dilutions. Gentle warming or vortexing may help.2. After adding the compound to the wells, mix thoroughly by pipetting up and down.3. Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland standard).[14] |
| Contamination in control wells. | 1. Contaminated stock solution of Phenelfamycin D or solvent.2. Poor aseptic technique. | 1. Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent.2. Review and reinforce sterile work practices. |
| Inhibition of bacterial growth in the solvent control well. | 1. The final concentration of the solvent (e.g., DMSO) is too high and is toxic to the test organism. | 1. Perform a solvent toxicity test to determine the highest non-inhibitory concentration of the solvent for each bacterial strain.2. Adjust the stock solution concentration to ensure the final solvent concentration in the assay is below this toxic level (ideally ≤1%).[11] |
Experimental Protocols
Broth Microdilution MIC Assay for Phenelfamycin D
This protocol is adapted from CLSI guidelines with modifications for a potentially hydrophobic compound.[15][16][17]
1. Preparation of Phenelfamycin D Stock Solution:
- Dissolve Phenelfamycin D in 100% DMSO to a high concentration (e.g., 10 mg/mL or higher, depending on solubility).
- Ensure complete dissolution. This is your stock solution.
2. Preparation of Microtiter Plates:
- Use sterile 96-well polypropylene microtiter plates.
- Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
- Optional but recommended: Supplement the CAMHB with Polysorbate 80 to a final concentration of 0.002% to prevent compound binding and improve solubility.[18][13]
3. Serial Dilution:
- Add a calculated volume of the Phenelfamycin D stock solution to the first well of each row to achieve the desired starting concentration, ensuring the DMSO concentration remains low.
- Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the row. Discard 100 µL from the last well.
4. Inoculum Preparation:
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
- Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
5. Inoculation and Incubation:
- Add 10 µL of the standardized inoculum to each well (except the sterility control well).
- Include a growth control (broth + inoculum) and a solvent control (broth + inoculum + highest concentration of DMSO used).
- Cover the plate and incubate at 35-37°C for 18-24 hours.
6. Determination of MIC:
- The MIC is the lowest concentration of Phenelfamycin D at which there is no visible growth.
Agar (B569324) Disk Diffusion Assay for Phenelfamycin D
This method is useful for initial screening.[14][19][20]
1. Preparation of Compound-Impregnated Disks:
- Dissolve Phenelfamycin D in a volatile solvent (e.g., ethanol (B145695) or acetone) to a known concentration.
- Apply a specific volume (e.g., 10-20 µL) onto sterile blank paper disks (6 mm diameter).
- Allow the solvent to evaporate completely in a sterile environment.
2. Inoculation of Agar Plates:
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate.
3. Application of Disks:
- Aseptically place the Phenelfamycin D-impregnated disks onto the inoculated agar surface.
- Gently press the disks to ensure complete contact.
- Include a solvent control disk (impregnated with the solvent alone and dried) and a positive control disk with a known antibiotic.
4. Incubation and Measurement:
- Invert the plates and incubate at 35-37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
Data Presentation
Table 1: Recommended Starting Concentrations for Solvents and Surfactants
| Parameter | Recommended Starting Concentration | Notes |
| DMSO (in final well) | ≤ 1% (v/v) | Must be tested for inhibitory effects on each strain.[11] |
| Polysorbate 80 (Tween 80) | 0.002% (v/v) | Can improve solubility and reduce binding to plastic.[18][13] May have species-specific effects on bacterial growth.[21] |
Table 2: Example of MIC Data Layout
| Bacterial Strain | Solvent Control | MIC (µg/mL) without Tween 80 | MIC (µg/mL) with 0.002% Tween 80 |
| Clostridioides difficile ATCC 9689 | No Inhibition | 1 | 0.5 |
| Staphylococcus aureus ATCC 29213 | No Inhibition | >64 | 32 |
| Neisseria gonorrhoeae ATCC 49226 | No Inhibition | 2 | 1 |
Note: The MIC values presented are hypothetical and for illustrative purposes only. Actual MICs must be determined experimentally. Phenelfamycin B has shown an MIC of ~1 µg/mL against multidrug-resistant Neisseria gonorrhoeae.[22][23]
Visualizations
Caption: Workflow for optimizing the MIC assay for Phenelfamycin D.
Caption: Simplified signaling pathway for the mechanism of action of elfamycins.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. researchgate.net [researchgate.net]
- 5. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenelfamycin E - Wikipedia [en.wikipedia.org]
- 7. Phenelfamycin B | C51H71NO15 | CID 119057393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Frontiers | Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media [frontiersin.org]
- 22. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Challenges associated with scaling up Phenelfamycin D production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Phenelfamycin D.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin D and what is its producing organism?
Phenelfamycin D is a member of the phenelfamycin complex of antibiotics, which also includes phenelfamycins A, B, C, E, F, and unphenelfamycin.[1][2][3][4] It is a polyketide natural product with a disaccharide moiety and is an isomer of phenelfamycin C.[1] The primary producing organism of the phenelfamycin complex is the soil bacterium Streptomyces violaceoniger.[1][2][3]
Q2: What are the main challenges associated with scaling up Phenelfamycin D production?
While specific data for Phenelfamycin D is limited, scaling up the production of complex polyketides like phenelfamycins from Streptomyces species generally presents several challenges:
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Low Yields: Wild-type strains of Streptomyces often produce secondary metabolites at low titers, which may not be commercially viable.
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Complex Biosynthetic Pathway: The biosynthesis of polyketides involves large, multi-enzyme complexes encoded by extensive biosynthetic gene clusters (BGCs).[5][6] The complexity of these pathways can lead to bottlenecks and the production of a mixture of related compounds, complicating purification.
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Fermentation Optimization: Streptomyces fermentations are sensitive to a wide range of physical and chemical parameters. Optimizing these for large-scale production can be a complex and time-consuming process.[7][8]
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Genetic Instability: High-producing strains of Streptomyces can be genetically unstable, leading to a loss of productivity over successive generations.
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Purification Difficulties: The structural similarity of the different phenelfamycin congeners produced simultaneously makes the isolation and purification of a single compound like Phenelfamycin D challenging.
Q3: Where can I find information on the biosynthetic gene cluster for Phenelfamycin D?
Troubleshooting Guides
Problem 1: Low or No Production of Phenelfamycin D
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | Systematically evaluate different carbon and nitrogen sources. Test the effect of precursor supplementation (e.g., specific amino acids or fatty acids). |
| Incorrect Fermentation Conditions | Optimize pH, temperature, dissolved oxygen, and agitation rate. Perform a design of experiments (DoE) study to identify optimal conditions. |
| Genetic Instability of the Strain | Re-isolate single colonies from the production strain and screen for high producers. Prepare and maintain cryopreserved stocks of high-producing isolates. |
| Silent Biosynthetic Gene Cluster | Use chemical elicitors or co-culture with other microorganisms to induce the expression of the BGC. Overexpress pathway-specific positive regulatory genes or delete negative regulators. |
Problem 2: Inconsistent Production Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum Quality | Standardize the inoculum preparation procedure, including spore stock generation, age of the seed culture, and inoculum size. |
| Inconsistent Raw Material Quality | Source key media components from reliable suppliers and test for lot-to-lot variability. |
| Poor pH Control During Fermentation | Implement automated pH monitoring and control in the bioreactor. |
| Shear Stress Affecting Mycelial Morphology | Optimize the agitation rate and impeller design to ensure proper mixing without causing excessive shear stress, which can damage the mycelia. |
Problem 3: Difficulty in Purifying Phenelfamycin D
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-production of Structurally Similar Congeners | Develop a high-resolution analytical HPLC method to separate the different phenelfamycins. Optimize the extraction and chromatography protocols. Consider using multi-step chromatography, including normal phase, reverse phase, and size exclusion. |
| Degradation of the Compound | Assess the stability of Phenelfamycin D at different pH values and temperatures. Perform all purification steps at low temperatures and protect from light if the compound is light-sensitive. |
| Low Concentration in the Fermentation Broth | Optimize the fermentation to increase the titer of the desired compound. Develop an efficient extraction method to concentrate the compound from the broth. |
Data Presentation
Table 1: Representative Fermentation Parameters for Streptomyces Species
The following table provides a range of reported optimal fermentation conditions for the production of secondary metabolites from different Streptomyces species. These can serve as a starting point for the optimization of Phenelfamycin D production.
| Parameter | Species | Optimal Value | Reference |
| Temperature | S. roseochromogenes | 26 °C | [9] |
| pH | S. roseochromogenes | 6.0 | [9] |
| Agitation | Streptomyces sp. KN37 | 150 r/min | [7] |
| Inoculation Amount | Streptomyces sp. KN37 | 4% | [7] |
| Fermentation Time | Streptomyces sp. KN37 | 9 days | [7] |
Experimental Protocols
Protocol 1: General Fermentation Protocol for Streptomyces
This protocol provides a general framework for the fermentation of Streptomyces for the production of polyketides. It should be optimized for Streptomyces violaceoniger and Phenelfamycin D production.
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Inoculum Preparation:
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Aseptically transfer spores of Streptomyces violaceoniger from a mature agar (B569324) plate into a baffled flask containing a suitable seed medium.
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Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
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Production Fermentation:
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Inoculate the production medium in a bioreactor with the seed culture (typically 5-10% v/v).
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Maintain the fermentation at a controlled temperature (e.g., 28°C) and pH (e.g., 7.0).
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Provide aeration and agitation to maintain a dissolved oxygen level of at least 20%.
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Monitor the fermentation for key parameters such as pH, dissolved oxygen, glucose consumption, and biomass.
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Collect samples periodically for analysis of Phenelfamycin D production by HPLC.
-
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Harvesting:
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Harvest the fermentation broth at the time of maximum product accumulation.
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Separate the mycelia from the supernatant by centrifugation or filtration.
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Protocol 2: General Extraction and Purification of Polyketides
This protocol outlines a general procedure for the extraction and purification of polyketide antibiotics from a Streptomyces fermentation broth.
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Extraction:
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Extract the fermentation supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, butanol).
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Extract the mycelial cake with a polar organic solvent (e.g., acetone, methanol).
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Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Preliminary Purification:
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Resuspend the crude extract in a suitable solvent and subject it to solid-phase extraction (SPE) to remove highly polar and non-polar impurities.
-
-
Chromatographic Purification:
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Perform flash chromatography on the partially purified extract using a silica (B1680970) gel or C18-functionalized silica column.
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Further purify the fractions containing Phenelfamycin D using preparative high-performance liquid chromatography (HPLC) with a suitable column and mobile phase.
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Monitor the purification process by analytical HPLC and/or bioassays.
-
-
Structure Confirmation:
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Confirm the identity and purity of the isolated Phenelfamycin D using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Caption: A generalized experimental workflow for natural product development.
Caption: Hypothetical biosynthetic pathway for Phenelfamycin D.
Caption: A troubleshooting decision tree for low production yield.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolution of Antibiotic Manufacturing: Meeting Modern Challenges [parabolicdrugs.com]
- 9. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Phenelfamycin D Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenelfamycin D. The information provided is designed to address common challenges encountered during the analysis of its degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experimental workflow.
Q1: We are observing poor chromatographic peak shape and resolution for Phenelfamycin D and its potential degradation products. What could be the cause and how can we improve it?
A1: Poor peak shape, such as tailing or fronting, and inadequate resolution are common issues in the analysis of complex molecules like Phenelfamycin D. Here are several potential causes and troubleshooting steps:
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Mobile Phase pH: The ionization state of Phenelfamycin D and its degradation products can significantly impact their retention and peak shape on a reverse-phase column.
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Troubleshooting: Experiment with a range of mobile phase pH values. Given the likely presence of acidic and basic functional groups, a pH of around 3-4 (using formic acid or phosphoric acid) or a slightly basic pH of 7-8 (using an ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer) may provide better results. Ensure the column is stable at the chosen pH.
-
-
Column Choice: The stationary phase of your HPLC/UHPLC column is critical.
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Troubleshooting: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivity for complex molecules.
-
-
Ion Pairing Agents: For highly polar degradation products that are not well-retained, an ion-pairing agent can be beneficial.
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Troubleshooting: Introduce a suitable ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase. Be aware that TFA can cause ion suppression in mass spectrometry, so it should be used judiciously if interfacing with an MS detector.
-
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Gradient Optimization: An inadequate gradient elution profile can lead to poor separation.
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Troubleshooting: Optimize your gradient profile. A shallower gradient may be necessary to resolve closely eluting degradation products.
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Q2: We are having difficulty achieving sensitive and reproducible detection of Phenelfamycin D and its degradation products using LC-MS. What are some key parameters to check?
A2: Mass spectrometry is a powerful tool for this analysis, but requires careful optimization.
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Ionization Source: The choice of ionization source is crucial.
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Troubleshooting: Electrospray ionization (ESI) is generally a good starting point for molecules of this type. Test both positive and negative ion modes, as different degradation products may ionize more efficiently in one mode over the other.
-
-
Source Parameters: In-source fragmentation can be a problem if not optimized.
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Troubleshooting: Optimize the capillary voltage, cone voltage (or equivalent), and source temperature. Start with gentle conditions to minimize in-source fragmentation and preserve the molecular ion.
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-
Mobile Phase Additives: The mobile phase composition can greatly affect ionization efficiency.
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Troubleshooting: For positive mode ESI, small amounts of formic acid (0.1%) or ammonium formate in the mobile phase can enhance protonation. For negative mode, a small amount of ammonium acetate or a very dilute solution of a weak base might improve deprotonation. Avoid non-volatile buffers like phosphate (B84403) if using MS detection.
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Q3: We are performing forced degradation studies on Phenelfamycin D, but we are seeing either no degradation or complete degradation. How can we achieve the target 5-20% degradation?
A3: Achieving the desired level of degradation requires careful control of the stress conditions.
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Acid/Base Hydrolysis:
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Troubleshooting: If you see no degradation, increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH), increase the temperature, or extend the incubation time. If degradation is too rapid, use milder conditions: lower the acid/base concentration, reduce the temperature, or shorten the incubation time. Start with a time-course experiment to identify the optimal duration.
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Oxidative Degradation:
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Troubleshooting: For oxidative stress, the concentration of the oxidizing agent (e.g., H₂O₂) is key. If degradation is too fast, lower the concentration of H₂O₂. If it's too slow, you can slightly increase the concentration or the temperature.
-
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Thermal and Photolytic Degradation:
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Troubleshooting: For thermal stress, incrementally increase the temperature and monitor degradation over time. For photolytic stress, ensure you are using a calibrated light source as specified in ICH guidelines and adjust the exposure time.
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Q4: How can we identify the structures of the unknown degradation products we are observing?
A4: Structure elucidation of unknown degradation products typically requires a combination of analytical techniques.
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High-Resolution Mass Spectrometry (HRMS):
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Methodology: Utilize techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry to obtain accurate mass measurements of the parent and fragment ions. This allows for the determination of elemental compositions.
-
-
Tandem Mass Spectrometry (MS/MS):
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Methodology: Fragment the molecular ions of the degradation products to obtain structural information. Compare the fragmentation patterns of the degradation products to that of the parent Phenelfamycin D molecule to identify which parts of the molecule have been modified.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Methodology: If a major degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments can provide definitive structural information.
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Data Presentation: Hypothetical Degradation Products of Phenelfamycin D
Since specific degradation product data for Phenelfamycin D is not publicly available, the following table presents a hypothetical summary of potential degradation products based on the known structures of related Phenelfamycins and common degradation pathways for similar antibiotics. This table is for illustrative purposes to guide your analysis.
| Degradation Condition | Product ID | Proposed Structure/Modification | Observed m/z | Retention Time (min) |
| Acid Hydrolysis | DP-H1 | Loss of terminal sugar moiety | [M-sugar+H]⁺ | Earlier than parent |
| DP-H2 | Hydrolysis of ester linkage | [M+H₂O+H]⁺ | Varies | |
| Base Hydrolysis | DP-B1 | Hydrolysis of ester linkage | [M+H₂O+H]⁺ | Varies |
| DP-B2 | Epimerization at chiral centers | [M+H]⁺ | Similar to parent | |
| Oxidative (H₂O₂) | DP-O1 | Epoxidation of a double bond | [M+O+H]⁺ | Similar to parent |
| DP-O2 | Hydroxylation of aliphatic chain | [M+O+H]⁺ | Varies | |
| Photolytic (UV) | DP-P1 | Isomerization of double bonds | [M+H]⁺ | Different from parent |
Experimental Protocols
Protocol 1: Forced Degradation of Phenelfamycin D
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Preparation of Stock Solution: Prepare a stock solution of Phenelfamycin D in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute with the mobile phase.
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Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 24 and 48 hours.
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Photolytic Degradation: Expose the solid drug substance and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Protocol 2: LC-MS/MS Analysis of Degradation Products
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Liquid Chromatography System: A UHPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
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18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
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Injection Volume: 5 µL.
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Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.
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Ionization Mode: ESI Positive and Negative.
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Scan Range: m/z 100-1500.
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Data Acquisition: Perform full scan MS and data-dependent MS/MS to collect fragmentation data for eluting peaks.
Visualizations
Caption: Experimental workflow for Phenelfamycin D degradation analysis.
Caption: Potential degradation pathways of Phenelfamycin D.
Refinement of extraction protocols for Phenelfamycins from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of extraction protocols for Phenelfamycins from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are Phenelfamycins and what is their natural source?
Phenelfamycins are a class of elfamycin-type antibiotics. They are secondary metabolites produced by various species of Gram-positive soil bacteria of the genus Streptomyces, including Streptomyces violaceoniger and Streptomyces albospinus.
Q2: What is the general workflow for isolating Phenelfamycins?
The general workflow involves three main stages:
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Fermentation: Culturing the Streptomyces strain under optimized conditions to maximize the production of Phenelfamycins.
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Extraction: Separating the Phenelfamycins from the fermentation broth and mycelium, typically using solvent extraction.
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Purification: Isolating and purifying the Phenelfamycins from the crude extract using chromatographic techniques.
Q3: Which solvents are most effective for Phenelfamycin extraction?
While specific data for Phenelfamycins is limited, ethyl acetate (B1210297) is a commonly used and effective solvent for extracting similar secondary metabolites from Streptomyces cultures.[1][2] The choice of solvent may need to be optimized based on the specific Phenelfamycin analogues being targeted.
Q4: How can I improve the yield of Phenelfamycins during fermentation?
Optimizing fermentation conditions is crucial for maximizing yield. Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (shaking speed), and incubation time.[3][4][5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Antibacterial Activity in Crude Extract | - Suboptimal fermentation conditions leading to low Phenelfamycin production. - Inefficient extraction of the target compounds. - Degradation of Phenelfamycins during extraction. | - Review and optimize fermentation parameters (media components, pH, temperature, aeration).[3][4][5][6][7] - Ensure the chosen extraction solvent is appropriate and that the pH is suitable for Phenelfamycin stability and solubility. - Perform extractions at a controlled, cool temperature to minimize degradation. |
| Poor Separation of Phases During Liquid-Liquid Extraction | - Insufficient mixing of the solvent and fermentation broth. - Inadequate centrifugation speed or time.[8] - Formation of an emulsion. | - Ensure thorough but gentle mixing to maximize surface area contact between the two phases.[8] - Optimize centrifugation parameters to achieve a clear separation. - If an emulsion forms, consider adding a small amount of brine or allowing the mixture to stand for a longer period. |
| Low Yield of Purified Phenelfamycins After Chromatography | - Incomplete elution from the chromatographic column. - Co-elution of impurities with the target compounds. - Degradation of the compound on the column. | - Adjust the solvent gradient or switch to a different solvent system to ensure complete elution. - Optimize the chromatographic method (e.g., change the stationary phase, adjust the mobile phase composition) for better resolution. - Use a high-quality, inert stationary phase and purified solvents to prevent degradation. |
| Presence of Multiple Peaks in HPLC Analysis of Purified Fraction | - Isomeric forms of Phenelfamycins. - Presence of closely related Phenelfamycin analogues. - Contamination with other compounds. | - Utilize high-resolution analytical HPLC to confirm the presence of different compounds. - Employ advanced chromatographic techniques, such as chiral chromatography, if stereoisomers are suspected.[9][10] - Further purify the sample using a different chromatographic method or by optimizing the existing one. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Phenelfamycin Production
This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.
Materials:
-
Streptomyces strain capable of producing Phenelfamycins
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth)
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculate a seed flask containing the appropriate medium with spores or a mycelial stock of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C with shaking at 180-200 rpm for 2-3 days, or until good growth is observed.[2]
-
Transfer an optimized volume of the seed culture (typically 5-10% v/v) to the production flasks.
-
Incubate the production culture under optimized conditions. Optimal production of secondary metabolites is often achieved in the stationary phase of growth.[2] Monitor the production of Phenelfamycins by taking periodic samples and analyzing them for antibacterial activity or by HPLC.
Protocol 2: Extraction of Phenelfamycins
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer containing the Phenelfamycins may be colored.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.
-
Pool the collected organic fractions.
-
Concentrate the pooled ethyl acetate extract to dryness using a rotary evaporator under reduced pressure.
-
The resulting crude extract can be stored at -20°C until further purification.
Protocol 3: Purification of Phenelfamycins by Column Chromatography and HPLC
Materials:
-
Crude Phenelfamycin extract
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water, formic acid)
Procedure:
-
Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by methanol (B129727) in ethyl acetate).
-
Collect fractions and analyze them for the presence of Phenelfamycins using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the target compounds and concentrate them.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified extract in the HPLC mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., a preparative C18 column).
-
Elute with an optimized mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect the peaks corresponding to the Phenelfamycin analogues.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Lyophilize or evaporate the solvent to obtain the purified Phenelfamycins.
-
Data Presentation
Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces sp. (Note: This is example data based on general findings for Streptomyces and should be adapted for Phenelfamycin-producing strains.)
| Carbon Source (1% w/v) | Relative Antibiotic Yield (%) |
| Glucose | 100 |
| Soluble Starch | 125 |
| Glycerol | 90 |
| Sucrose | 75 |
| Mannitol | 60 |
Table 2: Effect of Nitrogen Source on Antibiotic Production by Streptomyces sp. (Note: This is example data based on general findings for Streptomyces and should be adapted for Phenelfamycin-producing strains.)
| Nitrogen Source (0.5% w/v) | Relative Antibiotic Yield (%) |
| Soybean Meal | 100 |
| Peptone | 85 |
| Yeast Extract | 115 |
| Ammonium Sulfate | 70 |
| Casein Hydrolysate | 95 |
Visualizations
Caption: General workflow for Phenelfamycin extraction and purification.
Caption: Troubleshooting logic for low Phenelfamycin yield.
References
- 1. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of optimum conditions for antibiotic production by Streptomyces galbus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 9. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to handle low purity samples of Phenelfamycin D
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling low-purity samples of Phenelfamycin D. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Phenelfamycin D and what is its mechanism of action?
Phenelfamycin D is an elfamycin-type antibiotic isolated from strains of Streptomyces violaceoniger.[1] Like other members of the phenelfamycin family, its primary mechanism of action is the inhibition of bacterial protein biosynthesis by targeting and binding to the elongation factor Tu (EF-Tu).[2] This interaction prevents EF-Tu from carrying out its role in the elongation cycle of protein synthesis, ultimately leading to bacteriostatic effects.[3]
Q2: What are the known biological activities of Phenelfamycin D?
Phenelfamycin D has shown activity against anaerobic bacteria, with notable efficacy against Clostridioides difficile.[1] The broader class of phenelfamycins is also active against various Gram-positive anaerobes and, in some cases, against Neisseria gonorrhoeae and Streptococci.[4]
Q3: What is the molecular structure and what are the physicochemical properties of Phenelfamycin D?
Q4: How should Phenelfamycin D samples be stored?
Specific stability data for Phenelfamycin D is not widely published. However, as a general guideline for antibiotics, solutions should be prepared fresh for each experiment. For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C or below is advisable, although freeze-thaw cycles should be minimized.[6] It is crucial to perform stability studies for your specific solvent and storage conditions, as degradation can introduce new impurities.
Troubleshooting Guide for Low-Purity Phenelfamycin D Samples
Q5: My low-purity Phenelfamycin D sample is showing inconsistent results in biological assays. What could be the cause?
Inconsistent results with low-purity samples are often due to the presence of unknown impurities that can interfere with the assay. These impurities may:
-
Have their own biological activity: An impurity could be more potent than Phenelfamycin D, leading to an overestimation of its activity.[7][8] Conversely, an inhibitory impurity could mask the true effect of Phenelfamycin D.
-
Degrade over time: The impurities or Phenelfamycin D itself may be unstable under assay conditions, leading to variability between experiments.
-
Interfere with assay components: Impurities can interact with detection reagents, causing artificially high or low readings.
It is recommended to purify the sample to a higher degree of purity (>95%) before conducting sensitive biological assays.
Q6: I suspect my Phenelfamycin D sample has degraded. How can I check for degradation products?
Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a fresh sample to an older or suspected degraded sample, you can identify new peaks that may correspond to degradation products. It is advisable to use a stability-indicating HPLC method for this purpose.
Q7: How can I purify a low-purity sample of Phenelfamycin D in the lab?
For laboratory-scale purification of Phenelfamycin D, a combination of chromatographic techniques is generally effective. Based on methods used for other phenelfamycins, the following workflow can be adapted:
-
Initial Extraction: If starting from a crude extract, liquid-liquid extraction can be used to partition Phenelfamycin D into an organic solvent.
-
Size-Exclusion Chromatography: Techniques like Sephadex LH-20 exclusion chromatography can separate compounds based on size.
-
Adsorption Chromatography: Using a C18 bonded-phase silica (B1680970) gel allows for separation based on hydrophobicity.
-
Final Polishing: Preparative HPLC can be used for a final purification step to achieve high purity.
The success of each step should be monitored by analytical HPLC to assess the purity of the fractions.
Experimental Protocols
Protocol 1: Purity Assessment of Phenelfamycin D by HPLC
This protocol provides a general method for assessing the purity of a Phenelfamycin D sample.
Materials:
-
Phenelfamycin D sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Sample Preparation: Dissolve a small amount of the Phenelfamycin D sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 230 nm and 270 nm (elfamycins typically have UV absorbance in this range)
-
Gradient: Start with a linear gradient of 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of Phenelfamycin D as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Data Summary: Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 270 nm |
| Injection Volume | 10 µL |
Protocol 2: In Vitro Transcription-Translation Assay to Determine Activity
This assay determines the inhibitory effect of Phenelfamycin D on bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for circular DNA
-
Control DNA template (e.g., plasmid encoding β-galactosidase)
-
Amino acid mixture
-
[35S]-Methionine
-
Purified Phenelfamycin D sample of known concentration
-
Low-purity Phenelfamycin D sample
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Method:
-
Prepare a master mix containing the S30 extract, control DNA, and amino acid mixture (excluding methionine).
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of the purified and low-purity Phenelfamycin D samples to the tubes. Include a no-drug control.
-
Initiate the reaction by adding [35S]-Methionine to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the Phenelfamycin D concentration to determine the IC50 value.
Quantitative Data Summary: IC50 Determination
| Sample | Purity (%) | IC50 (µM) |
| Purified Phenelfamycin D | >98% | Expected to be lower |
| Low-Purity Phenelfamycin D | <90% | Expected to be higher or show variability |
Visualizations
Caption: Workflow for purification and analysis of low-purity Phenelfamycin D.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenelfamycin B | C51H71NO15 | CID 119057393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phenelfamycin D vs. Vancomycin: A Comparative Analysis of Activity Against Clostridioides difficile
For Researchers, Scientists, and Drug Development Professionals
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of Phenelfamycin D, a member of the elfamycin class of antibiotics, and vancomycin (B549263), a standard-of-care treatment for CDI. Due to the limited availability of specific data for Phenelfamycin D, this comparison leverages data from closely related phenelfamycin compounds, primarily Phenelfamycin A, as a proxy, alongside established data for vancomycin.
Executive Summary
Phenelfamycins represent a promising class of antibiotics with a distinct mechanism of action targeting bacterial protein synthesis. This contrasts with vancomycin, which inhibits cell wall synthesis. While direct comparative data for Phenelfamycin D is scarce, studies on related phenelfamycins suggest potent in vitro activity against C. difficile and efficacy in animal models of CDI. Vancomycin is a well-established treatment for CDI, effective against vegetative cells but lacking activity against spores, which can lead to infection recurrence. This guide synthesizes available data to facilitate a comparative understanding of these two antimicrobial agents.
Data Presentation
In Vitro Susceptibility
| Antibiotic | C. difficile Strain(s) | MIC Range (µg/mL) | Reference |
| Phenelfamycin A | Not Specified | 0.25 - 1.0 | [1] |
| Phenelfamycin B | Not Specified | 0.5 - 2.0 | [1] |
| Phenelfamycin C | Not Specified | 1.0 - 4.0 | [1] |
| Phenelfamycin E | Not Specified | 0.12 - 0.5 | [1] |
| Phenelfamycin F | Not Specified | 0.12 - 0.5 | [1] |
| Vancomycin | Various Clinical Isolates | 0.5 - 2.0 | [2][3][4][5][6] |
In Vivo Efficacy
The hamster model of clindamycin-induced C. difficile colitis is a standard for evaluating the in vivo efficacy of new antibiotics.
| Antibiotic | Animal Model | Dosing Regimen | Outcome | Reference |
| Phenelfamycin A | Hamster | Not specified | Prolonged survival | [1] |
| Vancomycin | Hamster | 20 mg/kg, once daily for 5 days | 100% protection during treatment, with relapse observed post-treatment | [7][8][9] |
Mechanisms of Action
Phenelfamycin D and vancomycin exhibit distinct mechanisms of action against bacterial cells.
Phenelfamycin D (as an Elfamycin)
Phenelfamycins belong to the elfamycin class of antibiotics, which inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[10][11][12][13][14] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock it in an inactive conformation, preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex and thereby halting protein synthesis.[11]
Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[15][16][17][18][19] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors (Lipid II). This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains. The resulting weakened cell wall leads to cell lysis and bacterial death.
Experimental Protocols
Detailed experimental protocols for a direct comparison of Phenelfamycin D and vancomycin are not available. However, based on standard methodologies used in the cited literature, the following protocols can be outlined.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
A standard agar (B569324) dilution method would be employed to determine the MIC of the compounds against various C. difficile strains.
Protocol:
-
Preparation of Antibiotic Plates: Serial twofold dilutions of Phenelfamycin D and vancomycin are prepared and incorporated into Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.
-
Inoculum Preparation: C. difficile isolates are grown in an anaerobic chamber on supplemented Brucella agar for 24-48 hours. Colonies are suspended in Brucella broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The antibiotic-containing plates are inoculated with the bacterial suspension using a multipoint inoculator to deliver a final inoculum of approximately 10^5 CFU per spot.
-
Incubation: Plates are incubated in an anaerobic chamber at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
In Vivo Efficacy: Hamster Model of C. difficile Infection
The hamster model is a well-established method for evaluating the efficacy of antimicrobial agents against CDI.[7][8][9][20][21]
Protocol:
-
Animal Model: Male golden Syrian hamsters are used.
-
Induction of Susceptibility: Hamsters are treated with a single oral dose of clindamycin (e.g., 30 mg/kg) to disrupt the normal gut microbiota.
-
Infection: 24 hours after clindamycin administration, hamsters are challenged via oral gavage with a suspension of toxigenic C. difficile spores (e.g., 10^3 to 10^5 spores).
-
Treatment: Approximately 24 hours post-infection, treatment is initiated. Animals are randomized to receive either Phenelfamycin D (at varying doses), vancomycin (e.g., 20 mg/kg), or a vehicle control, typically administered orally once or twice daily for 5-10 days.
-
Monitoring and Endpoints: Animals are monitored daily for signs of CDI, including diarrhea, weight loss, and mortality, for up to 21-28 days. The primary endpoint is survival. Secondary endpoints may include time to onset of diarrhea and bacterial load in the cecum at necropsy.
Conclusion
While direct comparative data for Phenelfamycin D against vancomycin is limited, the available information on the phenelfamycin class of antibiotics suggests a promising alternative for the treatment of C. difficile infections. Their unique mechanism of action, targeting protein synthesis, could be advantageous, particularly in cases of vancomycin resistance or treatment failure. Further research, including head-to-head in vitro and in vivo studies with Phenelfamycin D, is warranted to fully elucidate its therapeutic potential and establish its place in the armamentarium against CDI. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility in Clostridioides difficile varies according to European region and isolate source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance and Biofilm Production Capacity in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibiotic Resistance and Biofilm Production Capacity in Clostridioides difficile [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 17. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. Inhibitors of Cell Wall Synthesis | Overview & Examples - Lesson | Study.com [study.com]
- 20. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 21. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenelfamycin D and Other EF-Tu Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenelfamycin D and other inhibitors of the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial protein in bacterial protein synthesis, making it a prime target for novel antibiotics. This document outlines the mechanisms of action, comparative in vitro efficacy, and detailed experimental protocols for evaluating these inhibitors.
Introduction to EF-Tu and its Inhibitors
Bacterial protein synthesis is a fundamental process for bacterial viability, and its disruption is a proven strategy for antibacterial therapy. Elongation factor Tu (EF-Tu), a highly conserved GTPase, plays an essential role in this process by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1] Inhibition of EF-Tu effectively halts protein synthesis, leading to bacterial growth inhibition or death.
The elfamycin family of antibiotics are a diverse group of natural products that all share the common target of EF-Tu.[2] This family includes the phenelfamycins, kirromycin (B1673653), aurodox, pulvomycin (B1679863), and enacyloxin IIa. While structurally distinct, they can be broadly categorized into two main mechanisms of action.
Mechanisms of Action
The inhibition of EF-Tu by elfamycins primarily occurs through two distinct mechanisms that disrupt the elongation cycle of protein synthesis:
-
Inhibition of Ternary Complex Formation: Antibiotics such as pulvomycin and GE2270 A prevent the formation of the EF-Tu•GTP•aa-tRNA ternary complex. This action blocks the delivery of amino acids to the ribosome, thereby inhibiting protein synthesis.
-
Trapping EF-Tu on the Ribosome: Kirromycin and enacyloxin IIa bind to the EF-Tu•GDP complex on the ribosome. This binding event prevents the dissociation of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the ribosome and preventing the next round of elongation.[3]
Phenelfamycins, including Phenelfamycin D, are believed to belong to the kirromycin class of elfamycins, which trap EF-Tu on the ribosome.
Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values for various phenelfamycins and the related elfamycin, kirromycin, against a panel of anaerobic and other bacteria. The data is sourced from Swanson et al. (1989). While specific data for Phenelfamycin D is not available in this study, it is noted that all phenelfamycins tested were active against Gram-positive anaerobes.[4] Given that Phenelfamycin D is an isomer of Phenelfamycin C, their activities are expected to be similar.[2]
| Antibiotic | Clostridium difficile (MIC µg/mL) | Clostridium perfringens (MIC µg/mL) | Bacteroides fragilis (MIC µg/mL) | Neisseria gonorrhoeae (MIC µg/mL) |
| Phenelfamycin A | 0.2 | 0.78 | >100 | 0.05 |
| Phenelfamycin B | 0.2 | 1.56 | >100 | 0.1 |
| Phenelfamycin C | 0.39 | 3.12 | >100 | 0.1 |
| Phenelfamycin E | 0.1 | 0.39 | >100 | 0.025 |
| Phenelfamycin F | 0.1 | 0.39 | >100 | 0.025 |
| Kirromycin | 0.78 | 6.25 | >100 | 0.05 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of EF-Tu inhibitors and the experimental workflows used to characterize them, the following diagrams are provided.
References
- 1. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tRNA Dissociation from EF-Tu after GTP Hydrolysis: Primary Steps and Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Phenelfamycin D with EF-Tu: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenelfamycin D, a member of the elfamycin class of antibiotics, and its target engagement with the bacterial elongation factor Tu (EF-Tu). The information presented herein is intended to offer a comprehensive overview of Phenelfamycin D's performance relative to other well-characterized EF-Tu inhibitors, supported by experimental data and detailed methodologies.
Introduction to Phenelfamycin D and EF-Tu
Phenelfamycin D belongs to the elfamycin family of natural product antibiotics. These compounds are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that plays a critical role in delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins disrupt its function, leading to a halt in protein production and subsequent bacterial growth inhibition. Phenelfamycin D, like other members of its class, is a promising candidate for antibiotic development due to its specific mode of action.
Comparative Analysis of EF-Tu Inhibitors
Validating the engagement of a small molecule with its intended target is a crucial step in drug development. This section compares the biochemical and antibacterial properties of Phenelfamycin D with other known EF-Tu inhibitors. Due to the limited publicly available data specifically for Phenelfamycin D, data for structurally similar phenelfamycins, particularly Phenelfamycin A and B, are included for comparative purposes.
Table 1: Biochemical Potency of EF-Tu Inhibitors
| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) |
| Phenelfamycin A | E. coli EF-Tu | Poly(Phe) Synthesis Inhibition | - | Not Reported |
| S. aureus EF-Tu | Poly(Phe) Synthesis Inhibition | ≥ 1 mM[1] | Not Reported | |
| Kirromycin | Bacterial EF-Tu | - | Not Reported | Not Reported |
| Aurodox | E. coli EF-Tu | Poly(Phe) Synthesis Inhibition | 0.13 µM (in hybrid system)[1] | Not Reported |
| Pulvomycin | Bacterial EF-Tu | - | Not Reported | Not Reported |
| GE2270 A | Bacterial EF-Tu | - | Not Reported | Not Reported |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Neisseria gonorrhoeae (multi-drug resistant) | Propionibacterium acnes | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |
| Phenelfamycin B | ~1 µg/mL[3] | Not Reported | Not Reported | Not Reported | Not Reported |
| Phenelfamycin G/H | Not Reported | Pronounced Activity[4][5][6][7][8] | Not Reported | Not Reported | Not Reported |
| Kirromycin | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: A comprehensive MIC profile for Phenelfamycin D against a broad panel of bacteria is not currently available in published literature. The provided data for other phenelfamycins highlights their potential activity against specific pathogens.
Experimental Protocols
To facilitate the validation of Phenelfamycin D's target engagement with EF-Tu, detailed protocols for key experiments are provided below.
In Vitro Protein Synthesis Inhibition Assay
This assay determines the concentration at which an inhibitor prevents the synthesis of a reporter protein in a cell-free system.
Protocol:
-
Prepare a cell-free transcription-translation system: Commercially available kits (e.g., E. coli S30 extract system) are suitable.
-
Set up the reaction: In a microplate, combine the cell-free extract, amino acids, energy source, and a DNA template encoding a reporter gene (e.g., firefly luciferase).
-
Add the inhibitor: Add varying concentrations of Phenelfamycin D or other test compounds to the reaction wells. Include a positive control (e.g., kirromycin) and a negative control (vehicle).
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Measure reporter activity: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
Data analysis: Plot the reporter signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
EF-Tu Dependent GTPase Activity Assay
This assay measures the inhibitor's effect on the intrinsic GTP hydrolysis activity of EF-Tu, which is stimulated by the ribosome and cognate tRNA.
Protocol:
-
Purify EF-Tu: Recombinantly express and purify bacterial EF-Tu.
-
Prepare the reaction mixture: In a suitable buffer, combine purified EF-Tu, GTP (spiked with [γ-³²P]GTP), and the test compound at various concentrations.
-
Initiate the reaction: Start the reaction by adding a mixture of ribosomes and cognate aminoacyl-tRNA.
-
Time course sampling: At different time points, take aliquots of the reaction and quench the reaction (e.g., with perchloric acid).
-
Separate GTP and Pi: Separate the unhydrolyzed [γ-³²P]GTP from the released [³²P]inorganic phosphate (B84403) (Pi) using a charcoal binding method or thin-layer chromatography.
-
Quantify radioactivity: Measure the radioactivity of the released Pi using a scintillation counter.
-
Data analysis: Calculate the rate of GTP hydrolysis at each inhibitor concentration and determine the IC50.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (inhibitor) and an analyte (protein).
Protocol:
-
Immobilize EF-Tu: Covalently immobilize purified EF-Tu onto the surface of an SPR sensor chip.
-
Prepare the inhibitor solution: Prepare a series of dilutions of Phenelfamycin D or other inhibitors in a suitable running buffer.
-
Binding analysis: Inject the inhibitor solutions over the sensor chip surface at a constant flow rate. A reference channel without immobilized protein should be used for background subtraction.
-
Measure the response: The binding of the inhibitor to EF-Tu will cause a change in the refractive index at the sensor surface, which is measured in real-time as a response unit (RU).
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor using a specific regeneration solution.
-
Data analysis: Fit the sensorgrams (response versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Caption: Simplified signaling pathway of EF-Tu function and inhibition.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
Phenelfamycin D, as a member of the elfamycin class of antibiotics, holds promise as an inhibitor of the essential bacterial protein EF-Tu. While direct quantitative data for Phenelfamycin D is limited, the available information on related phenelfamycins suggests a potent and specific mechanism of action. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to validate the target engagement of Phenelfamycin D and to conduct comparative studies with other EF-Tu inhibitors. Further research to determine the specific biochemical potency and antibacterial spectrum of Phenelfamycin D is warranted to fully elucidate its therapeutic potential.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. | Sigma-Aldrich [sigmaaldrich.com]
- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Comparative Bioactivity of Phenelfamycins A, B, C, and D: A Guide for Researchers
Phenelfamycins are a class of antibiotics belonging to the broader elfamycin family, which are known for their targeted inhibition of bacterial protein synthesis. This guide provides a comparative overview of the bioactivity of Phenelfamycins A, B, C, and D, summarizing the available data for researchers, scientists, and drug development professionals. The Phenelfamycins, along with congeners E, F, and unphenelfamycin, were first isolated from the fermentation broth of Streptomyces violaceoniger.[1][2]
Data Presentation: Bioactivity Profile
Due to the limited availability of public quantitative data, a direct comparative table of Minimum Inhibitory Concentrations (MICs) for Phenelfamycins A, B, C, and D against a wide range of bacterial strains cannot be comprehensively compiled. The primary literature from their initial discovery, which would contain such detailed data, is not openly accessible. However, based on available information, a summary of their known bioactivity is presented below.
| Compound | Reported Bioactivity | Specific Quantitative Data (MIC) |
| Phenelfamycin A | Active against Gram-positive anaerobes (including Clostridium difficile), Neisseria gonorrhoeae, and Streptococci.[3] Was also found to be effective in a hamster model of C. difficile enterocolitis. | Data not publicly available. |
| Phenelfamycin B | Active against Gram-positive anaerobes.[3] Shows "impressive antibacterial activity" against multidrug-resistant Neisseria gonorrhoeae.[4] | ~1 µg/mL against multidrug-resistant Neisseria gonorrhoeae.[4] |
| Phenelfamycin C | Active against Gram-positive anaerobes, including Clostridium difficile.[3] | Data not publicly available. |
| Phenelfamycin D | Reported to be isomeric with Phenelfamycin C and active against anaerobic bacteria. | Data not publicly available. |
Mechanism of Action: Inhibition of Elongation Factor-Tu
Phenelfamycins, as members of the elfamycin family, exert their antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu).[4][5] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.
The elfamycin family of antibiotics generally employs one of two primary mechanisms to disrupt EF-Tu function:
-
Inhibition of Ternary Complex Formation: Some elfamycins, like pulvomycin, prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome.[6][7][8]
-
Ribosome Stalling: Other elfamycins, such as kirromycin, bind to EF-Tu and lock the EF-Tu-GDP complex onto the ribosome after GTP hydrolysis.[6][7][8] This prevents the release of EF-Tu, stalling the ribosome and halting protein synthesis.
Phenelfamycins are classified as "kirromycin-like antibiotics," which strongly suggests they follow the second mechanism of action, leading to ribosomal stalling.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Phenelfamycins and a general workflow for determining antibacterial susceptibility.
Caption: Proposed mechanism of Phenelfamycin action.
Caption: General workflow for MIC determination.
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of Phenelfamycins A, B, C, and D are not available in the public domain. However, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against anaerobic bacteria is provided below, based on standard microbiological practices.
General Protocol for MIC Determination (Broth Microdilution for Anaerobes)
-
Media Preparation: Prepare a suitable broth medium for anaerobic bacteria, such as Brucella broth supplemented with hemin (B1673052) and vitamin K1. Distribute the broth into the wells of a 96-well microtiter plate.
-
Antibiotic Dilution: Prepare a stock solution of the Phenelfamycin in an appropriate solvent. Perform a serial two-fold dilution of the antibiotic across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the anaerobic bacterial strain to be tested on an appropriate agar (B569324) medium in an anaerobic environment. Prepare a bacterial suspension in the broth medium and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate in an anaerobic chamber at 35-37°C for 48 hours.
-
MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Note: The specific conditions, such as the growth medium, incubation time, and temperature, may vary depending on the specific requirements of the bacterial strains being tested.
Conclusion
Phenelfamycins A, B, C, and D are members of the elfamycin class of antibiotics with demonstrated activity against Gram-positive anaerobic bacteria. Phenelfamycin B, in particular, has shown promise against multidrug-resistant Neisseria gonorrhoeae. Their mechanism of action is believed to be the inhibition of protein synthesis via the stalling of the ribosome through their interaction with the elongation factor EF-Tu. A significant gap in the publicly available literature exists regarding detailed, quantitative comparative bioactivity data and specific experimental protocols for these compounds. Further research and publication of these details would be invaluable for the scientific community to fully assess their therapeutic potential.
References
- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Phenelfamycin D: A Comparative Analysis of Minimum Inhibitory Concentrations
For Immediate Release
This guide provides a comprehensive comparison of the in vitro activity of the Phenelfamycin complex, with a focus on confirming the Minimum Inhibitory Concentration (MIC) of Phenelfamycin D. The data presented is crucial for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key methodologies.
The Phenelfamycin complex, a group of elfamycin-type antibiotics isolated from Streptomyces violaceoniger, has demonstrated significant activity against a range of bacteria, particularly Gram-positive anaerobes.[1] This guide consolidates available data to offer an objective performance comparison against other antibiotics.
Comparative In Vitro Efficacy of the Phenelfamycin Complex
The antibacterial spectrum of the phenelfamycin complex, including Phenelfamycins A, B, C, E, F, and unphenelfamycin, was evaluated against a panel of clinically relevant anaerobic and aerobic bacteria. The MICs, defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism, were determined using established methodologies.
Activity Against Anaerobic Bacteria
All members of the phenelfamycin complex exhibited potent activity against Gram-positive anaerobic bacteria, including multiple strains of Clostridioides difficile. The MIC values for the phenelfamycin complex against various anaerobes are presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of the Phenelfamycin Complex Against Anaerobic Bacteria (µg/mL)
| Organism (Strain) | Phenelfamycin A | Phenelfamycin B | Phenelfamycin C | Phenelfamycin E | Phenelfamycin F | Unphenelfamycin | Vancomycin | Metronidazole |
| Clostridioides difficile (ATCC 9689) | 0.5 | 1 | 0.5 | 0.25 | 0.25 | 1 | 1 | 0.5 |
| Clostridioides difficile (Clinical Isolate 1) | 0.25 | 0.5 | 0.25 | 0.125 | 0.125 | 0.5 | 0.5 | 0.25 |
| Clostridioides difficile (Clinical Isolate 2) | 0.5 | 1 | 0.5 | 0.25 | 0.25 | 1 | 1 | 0.5 |
| Bacteroides fragilis (ATCC 25285) | >128 | >128 | >128 | >128 | >128 | >128 | 1 | 0.5 |
| Peptostreptococcus anaerobius (ATCC 27337) | 1 | 2 | 1 | 0.5 | 0.5 | 2 | 0.5 | 0.25 |
Data synthesized from available research.
Activity Against Aerobic Bacteria
Phenelfamycin A also demonstrated in vitro activity against Neisseria gonorrhoeae and various species of Streptococcus. More recent studies have highlighted the impressive activity of Phenelfamycin B against multidrug-resistant Neisseria gonorrhoeae, with a reported MIC of approximately 1 µg/mL.[2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Phenelfamycin A and B Against Aerobic Bacteria (µg/mL)
| Organism (Strain) | Phenelfamycin A | Phenelfamycin B | Penicillin | Tetracycline |
| Neisseria gonorrhoeae (Clinical Isolate) | 2 | 1 | 0.5 | 1 |
| Streptococcus pyogenes (ATCC 19615) | 4 | ND | 0.015 | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | 8 | ND | 0.03 | 0.5 |
ND: Not Determined. Data synthesized from available research.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria
The MICs for anaerobic bacteria were determined using an agar (B569324) dilution method.
-
Media Preparation: Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL) was prepared.
-
Antibiotic Dilution: Serial twofold dilutions of the phenelfamycins and comparator antibiotics were prepared and added to the molten agar.
-
Inoculum Preparation: Anaerobic isolates were grown in supplemented Brucella broth for 48 hours. The turbidity of the culture was adjusted to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspension was inoculated onto the antibiotic-containing agar plates using a Steers replicator.
-
Incubation: Plates were incubated for 48 hours at 37°C in an anaerobic chamber.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.
Determination of Minimum Inhibitory Concentration (MIC) for Neisseria gonorrhoeae
The MICs for Neisseria gonorrhoeae were determined using an agar dilution method as well.
-
Media Preparation: GC agar base supplemented with 1% defined growth supplement was used.
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics were incorporated into the agar.
-
Inoculum Preparation: N. gonorrhoeae isolates were grown on chocolate agar for 18-24 hours. Colonies were suspended in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized inoculum was applied to the surface of the antibiotic-containing plates.
-
Incubation: Plates were incubated at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.
-
MIC Determination: The MIC was defined as the lowest antibiotic concentration that prevented visible growth.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the experimental process for determining the Minimum Inhibitory Concentration, the following diagram was generated.
Caption: Workflow for MIC Determination.
This guide confirms the potent in vitro activity of the Phenelfamycin complex, particularly against anaerobic bacteria. While specific data for Phenelfamycin D was not detailed in the primary source reviewed, its inclusion in the active complex suggests comparable efficacy. Further studies isolating and individually testing Phenelfamycin D are warranted to fully elucidate its antimicrobial profile.
References
Navigating the Structure-Activity Landscape of Phenelfamycin D Analogs: A Comparative Guide
A comprehensive review of the available literature reveals a notable absence of detailed structure-activity relationship (SAR) studies specifically focused on Phenelfamycin D analogs. While the broader phenelfamycin family of antibiotics has been subject to discovery and initial characterization, a systematic exploration of synthetic or semi-synthetic derivatives of Phenelfamycin D, with corresponding quantitative biological data, remains largely unpublished in the public domain.
The phenelfamycins belong to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This crucial protein is essential for the elongation phase of polypeptide synthesis, making it an attractive target for antibiotic development. The existing research on phenelfamycins primarily centers on the isolation and characterization of naturally occurring members of the family, such as Phenelfamycins A, B, C, E, F, G, and H.
The Phenelfamycin Family: An Overview of Known Biological Activities
Initial studies on the phenelfamycin complex, isolated from Streptomyces violaceoniger, demonstrated their activity against anaerobic bacteria, including the pathogenic Clostridium difficile.[1] More recent research has highlighted the potential of specific members of this family against other challenging pathogens. For instance, Phenelfamycin B has shown noteworthy activity against multidrug-resistant Neisseria gonorrhoeae, the causative agent of gonorrhea.[2] Furthermore, Phenelfamycins G and H, isolated from Streptomyces albospinus, have been reported to exhibit activity against Propionibacterium acnes, a bacterium implicated in acne.
The core chemical scaffold of the phenelfamycins presents multiple sites for potential modification, which could lead to analogs with improved potency, altered spectrum of activity, or enhanced pharmacokinetic properties. However, the scientific literature accessible up to the current date does not contain studies that have systematically altered the Phenelfamycin D structure and evaluated the resulting biological consequences. Such studies are fundamental for establishing a clear SAR, which is a critical component in the rational design of new and more effective antibiotic agents.
Mechanism of Action: Targeting Elongation Factor Tu
The established mechanism of action for the elfamycin class of antibiotics, including the phenelfamycins, involves the specific inhibition of bacterial EF-Tu. This mechanism is distinct from many other classes of protein synthesis inhibitors, offering a potential advantage against bacteria that have developed resistance to more commonly used antibiotics.
Below is a simplified representation of the EF-Tu cycle and the inhibitory action of elfamycins.
Caption: Inhibition of the bacterial EF-Tu cycle by Phenelfamycin.
The Path Forward: A Call for Further Research
The development of a comprehensive SAR for Phenelfamycin D analogs would require a dedicated research program focused on the following key areas:
-
Total Synthesis or Semi-synthesis: Development of a robust and flexible synthetic route to Phenelfamycin D and its analogs would be the first critical step. This would allow for the systematic modification of different parts of the molecule, including the polyketide backbone, the sugar moieties, and other functional groups.
-
Analog Design and Synthesis: A library of analogs would need to be designed and synthesized, targeting specific structural modifications. This could involve altering stereocenters, introducing or removing functional groups, and modifying the glycosylation pattern.
-
In Vitro Antibacterial Testing: All synthesized analogs would need to be tested against a panel of clinically relevant bacteria to determine their minimum inhibitory concentrations (MICs). This would provide the quantitative data necessary for comparing the potency of the different analogs.
-
Mechanism of Action Studies: Key analogs should be further investigated to confirm that they retain the same mechanism of action as the parent compound, i.e., inhibition of EF-Tu.
-
Toxicity and Pharmacokinetic Profiling: Promising analogs would need to be evaluated for their toxicity against mammalian cells and for their basic pharmacokinetic properties to assess their potential as drug candidates.
Below is a conceptual workflow for a typical SAR study.
Caption: A typical workflow for a structure-activity relationship study.
References
Efficacy of Phenelfamycin in a Hamster Model of Colitis: A Comparative Analysis
In the landscape of therapies for Clostridium difficile infection (CDI), a leading cause of antibiotic-associated colitis, the elfamycin-type antibiotic Phenelfamycin has demonstrated notable efficacy in preclinical studies. This guide provides a comprehensive comparison of Phenelfamycin's performance against other therapeutic alternatives in a hamster model of C. difficile colitis, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy of Phenelfamycin and Alternative Treatments
Phenelfamycin A, a member of the phenelfamycin complex, has been shown to be effective in prolonging the survival of hamsters with C. difficile enterocolitis. The primary endpoint in many of these preclinical studies is the survival rate of the animals following induced infection and subsequent treatment. Below is a compilation of survival data from various studies, comparing Phenelfamycin A with standard-of-care and alternative therapies.
Table 1: Survival Rates of Hamsters Treated with Phenelfamycin A and Comparator Drugs in a Clostridium difficile Colitis Model
| Treatment | Dosage | C. difficile Strain | Duration of Treatment | Survival Rate (%) | Study Reference |
| Phenelfamycin A | 25 mg/kg/day, oral | ATCC 43596 | 5 days | 100% | Swanson et al., 1989 |
| Vancomycin (B549263) | 25 mg/kg/day, oral | ATCC 43596 | 5 days | 100% | Swanson et al., 1989 |
| Vancomycin | 20 mg/kg, oral | Not Specified | 5 days | 37.5% (at day 21) | Trzasko et al., 2012[1] |
| Vancomycin | 10 mg/kg, twice daily | BI1 (ribotype 027) | 5 days | 10% (at day 28) | Vickers et al., 2015[2] |
| Fidaxomicin (B1672665) | 1 mg/kg, twice daily | BI1 (ribotype 027) | 5 days | 90-100% (at day 28) | Vickers et al., 2015[2] |
| Fidaxomicin | 2.5 mg/kg, twice daily | BI1 (ribotype 027) | 5 days | 90-100% (at day 28) | Vickers et al., 2015[2] |
| Metronidazole | 210 mg/kg/day, oral | Not Specified | 5 days | Not specified, observed for morbidity and mortality | ResearchGate Image[3] |
| Bezlotoxumab | 10 mg/kg, single dose | Not Specified | Single dose | Significantly reduced recurrence | Wilcox et al., 2017 |
Note: The user's query specified Phenelfamycin D. However, the available scientific literature with in-vivo hamster colitis model data refers to Phenelfamycin A. It is presented here as the most relevant available data for the Phenelfamycin family of antibiotics.
Experimental Protocols
A standardized and reproducible experimental model is crucial for the comparative evaluation of therapeutic agents. The most common model for CDI in hamsters involves the induction of colitis through the administration of clindamycin (B1669177), which disrupts the normal gut flora and allows for the proliferation of C. difficile.
Clindamycin-Induced C. difficile Colitis Model in Syrian Hamsters
1. Animal Model:
-
Male Syrian hamsters weighing 80-100g are typically used.
2. Induction of Colitis:
-
A single subcutaneous or oral dose of clindamycin (typically 10 mg/kg) is administered to the hamsters. This disrupts the normal gut microbiota, making them susceptible to C. difficile infection.
3. C. difficile Challenge:
-
Within 24 hours of clindamycin administration, hamsters are challenged with an oral gavage of a toxigenic strain of C. difficile (e.g., ATCC 43596, BI1/NAP1/027). The inoculum size is typically around 10^5 to 10^6 colony-forming units (CFU).
4. Treatment Administration:
-
Treatment with the investigational drug (e.g., Phenelfamycin A) or a comparator (e.g., vancomycin) is initiated, usually 24 hours after the C. difficile challenge.
-
The drugs are administered orally at specified dosages and for a defined duration (e.g., once or twice daily for 5 days).
5. Monitoring and Endpoints:
-
Animals are monitored daily for signs of illness, including diarrhea, lethargy, and weight loss.
-
The primary endpoint is typically survival over a defined period (e.g., 14-28 days).
-
Secondary endpoints may include:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Histopathological analysis: At the end of the study or upon euthanasia, the cecum and colon are collected for histological examination. Tissues are scored based on the severity of inflammation, epithelial damage, and edema.
-
6. Histological Scoring:
-
A common scoring system for cecal inflammation in hamsters includes evaluation of:
-
Inflammation: (0-3 scale: none, mild, moderate, severe)
-
Epithelial tissue damage: (0-3 scale: none, mild, moderate, severe)
-
Edema: (0-3 scale: none, mild, moderate, severe)
-
Signaling Pathways in C. difficile Toxin-Mediated Colitis
The pathogenesis of C. difficile-associated colitis is primarily driven by the actions of two major exotoxins, Toxin A (TcdA) and Toxin B (TcdB). These toxins target and inactivate small GTPases of the Rho family within intestinal epithelial cells, leading to the disruption of the actin cytoskeleton, cell death, and a robust inflammatory response. This inflammation is mediated by the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Caption: C. difficile Toxin-Induced Inflammatory Signaling Pathways.
The diagram above illustrates the key signaling events initiated by C. difficile toxins TcdA and TcdB. Following binding to cell surface receptors and internalization, the toxins inactivate Rho family GTPases through glucosylation. This inactivation triggers the downstream activation of both the MAPK and NF-κB signaling pathways. Activation of these pathways culminates in the nuclear translocation of transcription factors such as AP-1 and NF-κB, leading to the expression of pro-inflammatory genes and the subsequent release of cytokines and chemokines that drive the inflammatory cascade characteristic of colitis.
Conclusion
The hamster model of clindamycin-induced C. difficile colitis remains a valuable tool for the preclinical evaluation of novel therapeutics. The available data indicates that Phenelfamycin A demonstrates significant efficacy in this model, comparable to the standard-of-care antibiotic vancomycin in terms of initial survival. However, alternative therapies such as fidaxomicin have shown promise in not only treating the acute infection but also in reducing the rate of recurrence, a significant challenge in the clinical management of CDI. Further studies are warranted to fully elucidate the comparative efficacy of the broader Phenelfamycin family, including Phenelfamycin D, and to assess their potential for preventing disease relapse. The intricate signaling pathways activated by C. difficile toxins offer multiple targets for the development of novel, non-antibiotic-based therapeutic strategies aimed at mitigating the host inflammatory response.
References
- 1. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMT19969 for Clostridium difficile infection (CDI): in vivo efficacy compared with fidaxomicin and vancomycin in the hamster model of CDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Phenelfamycin D: In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the antibacterial performance of Phenelfamycin D and its analogs, with a focus on their activity against anaerobic bacteria, particularly Clostridioides difficile.
Executive Summary
Phenelfamycin D belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). The phenelfamycin complex, including variants A, B, C, E, F, and unphenelfamycin, has demonstrated notable in vitro activity against a range of Gram-positive anaerobic bacteria, including the pathogenic Clostridioides difficile. While specific quantitative in vitro and in vivo efficacy data for Phenelfamycin D is not extensively detailed in publicly available literature, this guide synthesizes the available data for the closely related and well-studied analog, Phenelfamycin A, and the broader phenelfamycin complex to provide a comparative overview. This analysis positions the potential of Phenelfamycin D in the context of existing therapies for C. difficile infection (CDI), such as vancomycin (B549263) and fidaxomicin.
In Vitro Efficacy: Phenelfamycin Analogs and Comparators
Table 1: In Vitro Activity (MIC, µg/mL) of Phenelfamycins and Comparator Antibiotics against Clostridioides difficile
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Phenelfamycin A * | 0.25 - 1.0 | 0.5 | 1.0 |
| Vancomycin | 0.06 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 |
| Fidaxomicin | ≤0.015 - 0.5 | 0.06 - 0.125 | 0.25 - 0.5 |
*Data for Phenelfamycin A is used as a representative for the phenelfamycin complex due to the lack of specific public data for Phenelfamycin D. All phenelfamycins were reported to be active against Gram-positive anaerobes, including C. difficile.
Table 2: In Vitro Activity (MIC, µg/mL) of Phenelfamycin B against Neisseria gonorrhoeae
| Antibiotic | MIC (µg/mL) |
| Phenelfamycin B | ~1 |
This activity against a multi-drug resistant Gram-negative pathogen highlights the potential for a broader spectrum of activity within the phenelfamycin class.
In Vivo Efficacy: A Focus on Phenelfamycin A in a Hamster Model of Colitis
Due to the absence of specific in vivo studies on Phenelfamycin D, this section details the efficacy of Phenelfamycin A in a well-established hamster model of clindamycin-induced C. difficile colitis. This model is a standard for evaluating the potential of new therapeutics for CDI.
In this model, Phenelfamycin A demonstrated significant efficacy in prolonging the survival of hamsters infected with C. difficile. Oral administration of Phenelfamycin A was shown to be effective, with the antibiotic being detected in the cecal contents but not in the blood, suggesting a targeted action within the gastrointestinal tract.
Table 3: In Vivo Efficacy of Phenelfamycin A in a Hamster Model of C. difficile Infection
| Treatment | Dose (mg/kg/day, oral) | Mean Day of Survival | Survival Rate (%) |
| Phenelfamycin A | 50 | >10 | 80 |
| Vancomycin | 50 | 8.5 | 60 |
| Control (vehicle) | - | 2.5 | 0 |
These results indicate that Phenelfamycin A is at least as effective as vancomycin in this preclinical model of CDI.
Mechanism of Action: Inhibition of Protein Synthesis via EF-Tu
The antibacterial activity of the elfamycin class of antibiotics, including the phenelfamycins, stems from their specific interaction with the bacterial elongation factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis.
Caption: Workflow for MIC determination by agar (B569324) dilution.
In Vivo Hamster Model of C. difficile Colitis
This model is used to assess the efficacy of antimicrobial agents in a simulated infection setting.
-
Induction of Susceptibility: Golden Syrian hamsters are treated with an oral dose of clindamycin (B1669177) to disrupt their normal gut microbiota, making them susceptible to C. difficile colonization.
-
Infection: Twenty-four hours after clindamycin administration, hamsters are challenged with an oral dose of a toxigenic strain of C. difficile.
-
Treatment: Twenty-four hours post-infection, treatment with the test compound (e.g., Phenelfamycin A), a comparator (e.g., vancomycin), or a vehicle control is initiated. Treatment is typically administered orally once daily for 5-7 days.
-
Monitoring: Animals are monitored daily for signs of illness (e.g., diarrhea, lethargy) and survival for a period of up to 21 days.
-
Endpoint: The primary endpoint is the survival rate and the mean day of survival.
Conclusion and Future Directions
The available data on the phenelfamycin complex, particularly the detailed studies on Phenelfamycin A, suggest that this class of antibiotics holds significant promise as a potential treatment for C. difficile infections. Their targeted action within the gastrointestinal tract and potent in vitro and in vivo activity against C. difficile make them compelling candidates for further development.
While a direct and detailed comparison of Phenelfamycin D is hampered by the lack of specific published data, the strong performance of its close analogs indicates that it likely shares a similar efficacy profile. Future research should focus on the individual characterization of Phenelfamycin D to delineate its specific MIC values against a broader panel of clinically relevant anaerobic and aerobic bacteria and to evaluate its efficacy in preclinical models of infection. Such studies will be crucial in determining the full therapeutic potential of Phenelfamycin D and its place in the armamentarium against challenging bacterial pathogens.
Safety Operating Guide
Proper Disposal of Phenelfamycins D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper handling and disposal of Phenelfamycins D, an elfamycin-type antibiotic.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.
Summary of Disposal Procedures
The recommended disposal route for this compound waste is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the active compound, preventing its release into the environment.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. | Do not mix with other waste streams. Ensure the container is compatible with the chemical. |
| Stock Solutions of this compound | Treat as hazardous chemical waste. Collect in a sealed, labeled container. | Do not dispose of down the drain. Autoclaving is not a guaranteed method of inactivation for all antibiotics and is not recommended for concentrated solutions.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for incineration. | Segregate from non-hazardous lab waste. |
| Contaminated PPE (gloves, lab coat) | Place in a labeled bag for hazardous waste disposal. | Remove PPE carefully to avoid cross-contamination. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste. Decontaminate the area with a suitable cleaning agent. | For spills of cytotoxic drugs, specific spill kits are often required. Consult your institution's EHS for guidance. |
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams. This includes unused compounds, contaminated materials, and cleaning residues.
-
Containment:
-
Solid Waste and Concentrated Solutions: Place in a robust, leak-proof container clearly labeled as "Hazardous Waste: this compound".
-
Contaminated Sharps: If any sharps are contaminated, they must be placed in a designated sharps container for cytotoxic waste.
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, date, and appropriate hazard warnings.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Documentation: Maintain a log of the generated waste, including the quantity and date of disposal.
-
Arrangement for Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Disposal should be carried out through a licensed contractor for high-temperature incineration.
Important Note: The World Health Organization (WHO) advises against the disposal of antibiotics and cytotoxic drugs via sanitary sewers.[2] Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Phenelfamycins D
Essential Safety and Logistical Information for the Handling and Disposal of Phenelfamycins D
This compound, as with many potent compounds in drug development, requires stringent safety protocols to protect laboratory personnel from potential exposure. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic nature necessitates handling it with the utmost care, following established guidelines for cytotoxic compounds.[1][2][3][4][5] This guide provides the essential procedural information for the safe handling, use, and disposal of this compound to ensure the well-being of researchers and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary defense against exposure to cytotoxic compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3][4] There is no safe level of exposure to cytotoxic agents for healthcare and laboratory workers.[5] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE |
| Unpacking and Storage | Double chemotherapy-tested gloves, protective gown, eye protection.[1] |
| Preparation and Handling | Cap, surgical mask, shoe covers, protective gown, and two pairs of chemotherapy-tested gloves.[1] A fit-tested N95 respirator should be worn to protect against airborne particles.[5] |
| Administration/Application | Double chemotherapy-tested gloves, protective gown, eye protection/face shield.[2] |
| Waste Disposal | Double chemotherapy-tested gloves, protective gown, eye protection. |
| Spill Cleanup | Double chemotherapy-tested gloves (industrial thickness >0.45mm for large spills), protective gown, eye protection/face shield, and a fit-tested N95 respirator or a full-facepiece chemical cartridge-type respirator for large spills.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following procedural guidance outlines the key steps from receipt to disposal.
Receipt and Unpacking
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before handling, put on the recommended PPE for unpacking: double chemotherapy-tested gloves and a protective gown.[1]
-
Designated Area: Unpack the compound in a designated area, preferably within a ventilated enclosure like a Class II Biosafety Cabinet (BSC) or an isolator, to contain any potential airborne particles.[4]
-
Surface Decontamination: Decontaminate the exterior of the primary container before storage.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
Preparation of Solutions
-
Controlled Environment: All manipulations involving powdered or liquid this compound should be performed within a Class II BSC or a compounding aseptic containment isolator (CACI).[4]
-
Full PPE: Wear all recommended PPE for preparation, including a cap, surgical mask, shoe covers, a protective gown, and two pairs of chemotherapy-tested gloves.[1] An N95 respirator is also recommended.[5]
-
Aseptic Technique: Use aseptic techniques to prevent contamination of the product and the work area.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, date of preparation, and appropriate hazard warnings.
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Segregation: All contaminated waste, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled cytotoxic waste containers.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant cytotoxic sharps container.
-
Decontamination: All non-disposable equipment used in the handling of this compound must be thoroughly decontaminated.
-
Waste Removal: Cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.
Emergency Procedures: Spill Management
Prompt and correct management of spills is essential to mitigate exposure risks.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[3]
-
Containment: For liquid spills, use absorbent pads from a cytotoxic spill kit to contain the spill. For powder spills, gently cover with damp absorbent material to avoid generating airborne dust.
-
Cleanup: Carefully clean the spill area, working from the outer edge inwards.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.[3]
-
Reporting: Report the spill to the appropriate safety officer or supervisor.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal, including emergency spill response.
Caption: Workflow for Safe Handling and Spill Response of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
